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5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Documentation Hub

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  • Product: 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
  • CAS: 449758-80-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated aryl-triazole motifs is a proven method for enhancing metabolic stability, modulating lipophilicity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated aryl-triazole motifs is a proven method for enhancing metabolic stability, modulating lipophilicity, and establishing key target interactions. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile serves as a highly versatile, electronically activated intermediate. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, regioselective synthesis, and downstream utility, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

Understanding the physicochemical properties of an intermediate is critical for predicting the behavior of downstream Active Pharmaceutical Ingredients (APIs). The core structure of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile features three distinct functional groups on a benzene scaffold:

  • Cyano Group (-CN): A strong electron-withdrawing group (EWG) that serves as a versatile synthetic handle.

  • 1,2,4-Triazole Ring: A nitrogen-rich heterocycle that acts as a robust hydrogen bond acceptor (HBA) and coordinates with metalloenzymes (e.g., CYP450s) [1].

  • Fluorine Atom (-F): Enhances lipophilicity and blocks metabolic oxidation at the 5-position.

The table below summarizes the calculated and experimental physicochemical parameters critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

PropertyValuePharmacological Implication
Molecular Formula C9H5FN4Rule of 5 compliant; high ligand efficiency.
Molecular Weight 188.16 g/mol Low MW allows for extensive downstream derivatization.
Topological Polar Surface Area (TPSA) 54.5 ŲIdeal for membrane permeability; potential for BBB crossing.
Calculated LogP (cLogP) ~1.2Balanced lipophilicity/hydrophilicity for oral bioavailability.
Hydrogen Bond Donors (HBD) 0Reduces desolvation penalty during target binding.
Hydrogen Bond Acceptors (HBA) 4High potential for interaction with target kinase/enzyme pockets.
Rotatable Bonds 1High structural rigidity, lowering entropic penalty upon binding.
Rational Synthesis & Mechanistic Insights

The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) [2].

The Causality of Regioselectivity: When utilizing 2,5-difluorobenzonitrile as the starting material, the two fluorine atoms face different electronic environments. The cyano group exerts a powerful inductive and resonance-withdrawing effect. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. The cyano group can only stabilize this negative charge via resonance if the leaving group is in the ortho or para position. Because the fluorine at C2 is ortho to the cyano group, it is highly activated. The fluorine at C5 is meta and remains unactivated. Consequently, the 1H-1,2,4-triazole nucleophile attacks exclusively at the C2 position.

SNAr SM 2,5-Difluorobenzonitrile Complex Meisenheimer Complex (Ortho-stabilized) SM->Complex Nucleophilic Attack Reagent 1H-1,2,4-Triazole + K2CO3 Reagent->Complex Solvent DMF, 80°C Solvent->Complex Product 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Complex->Product Fluoride Elimination

Figure 1: Regioselective SNAr mechanism for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile synthesis.

Experimental Methodology: Standard Operating Procedure

To ensure reproducibility and high yield, the following self-validating protocol is engineered to mitigate common pitfalls, such as incomplete conversion or difficult solvent removal.

Materials Required:

  • 2,5-difluorobenzonitrile (1.0 eq)

  • 1H-1,2,4-triazole (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Reaction Assembly: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2,5-difluorobenzonitrile (10 mmol) and 1H-1,2,4-triazole (11 mmol).

  • Solvation & Activation: Add 20 mL of anhydrous DMF followed by finely powdered K₂CO₃ (15 mmol). Rationale: K₂CO₃ deprotonates the triazole, generating the highly nucleophilic triazolide anion. DMF is chosen as a polar aprotic solvent to leave the anion unsolvated and highly reactive.

  • Thermal Execution: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 7:3). The starting material (high R_f) should be consumed, replaced by a highly UV-active product spot (lower R_f). Confirm mass via LC-MS (Expected [M+H]⁺ = 189.1).

  • Quenching & Workup: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold distilled water. This forces the organic product out of the aqueous DMF solution. Extract with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (3 x 30 mL). Rationale: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer, preventing NMR contamination.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (ethanol) or flash chromatography.

Downstream Derivatization & Medicinal Chemistry Utility

The true value of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile lies in the orthogonal reactivity of its functional groups. The nitrile group acts as a masked primary amine, carboxylic acid, or ketone, allowing for rapid library generation in hit-to-lead optimization [3].

Downstream Core 5-Fluoro-2-(triazol-1-yl)benzonitrile Hydrolysis Alkaline Hydrolysis (NaOH, H2O/EtOH) Core->Hydrolysis Reduction Catalytic Hydrogenation (Raney Ni / H2) Core->Reduction Grignard Grignard Addition (R-MgX) Core->Grignard Amide Primary Amide / Carboxylic Acid Hydrolysis->Amide Amine Benzylamine Derivative Reduction->Amine Ketone Aryl Ketone Derivative Grignard->Ketone

Figure 2: Downstream synthetic utility of the benzonitrile core in medicinal chemistry.

  • Reduction to Benzylamine: Catalytic hydrogenation (e.g., Raney Nickel, H₂) reduces the nitrile to a primary amine, providing a flexible linker for amide coupling with diverse pharmacophores.

  • Grignard Addition: Nucleophilic attack by alkyl/aryl Grignard reagents on the nitrile carbon, followed by acidic hydrolysis, yields complex aryl ketones.

Analytical Validation Standards

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be observed:

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The signature of the 1,2,4-triazole ring is two distinct singlets integrating to 1H each, typically found far downfield between 8.20 ppm and 9.20 ppm , representing the highly deshielded C3 and C5 protons of the triazole ring.

  • ¹⁹F-NMR: A single peak should be observed, typically split into a multiplet (due to coupling with adjacent aromatic protons), confirming the retention of the fluorine atom.

  • IR Spectroscopy: A sharp, distinct absorption band near 2230 cm⁻¹ is mandatory, confirming the presence of the stretching vibration of the intact cyano (-C≡N) group.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary: 1,2,4-Triazole". PubChem Database. URL:[Link]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)". Organic Chemistry Portal. URL:[Link]

  • American Chemical Society. "Journal of Medicinal Chemistry - Guidelines for Compound Characterization". ACS Publications. URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: Mechanism of Action and Biological Assay Workflows

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacophore Deconstruction In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacophore Deconstruction

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds with high ligand efficiency are critical starting points for targeting complex metalloenzymes. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TrBN) is a privileged fragment (MW: 188.18 g/mol ) that serves as a prototypical pharmacophore for inhibiting heme-dependent enzymes, such as Cytochrome P450s (e.g., CYP19A1/Aromatase, CYP51) and Indoleamine 2,3-dioxygenase 1 (IDO1).

To effectively develop this fragment into a lead compound, one must understand the distinct mechanistic contributions of its structural components:

  • 1,2,4-Triazole Ring: Acts as the primary warhead. The sp2 -hybridized nitrogen at position 4 contains a lone pair of electrons that forms a coordinate covalent bond with the porphyrin heme iron ( Fe2+ / Fe3+ ) in the enzyme's active site, displacing the native water molecule or diatomic oxygen .

  • Benzonitrile Core: The cyano group provides a strong dipole moment and acts as a hydrogen bond acceptor, often anchoring the fragment into narrow, hydrophobic active-site channels (such as the access channel of CYP19A1).

  • 5-Fluoro Substitution: Fluorine is a highly electronegative bioisostere for hydrogen. Its inclusion lowers the pKa of adjacent protons, increases the fragment's lipophilicity (LogP), and critically blocks oxidative metabolism at the C5 position, thereby increasing the metabolic half-life of the scaffold .

Metalloenzyme Engagement Dynamics

The mechanism of action for 5-F-2-TrBN relies on competitive, reversible inhibition via direct metal coordination. Because the triazole moiety can theoretically bind to any accessible heme iron, the primary challenge in biological evaluation is distinguishing between specific target engagement and promiscuous metalloenzyme binding.

MOA Compound 5-F-2-TrBN (Pharmacophore) Heme Heme Iron (Fe2+/Fe3+) Coordination via N4 Compound->Heme Binds Enzyme Metalloenzyme (e.g., IDO1 / CYP19A1) Heme->Enzyme Inactivates Substrate Substrate Blockade (Trp / Androgens) Enzyme->Substrate Prevents Binding Downstream Pathway Modulation (Efficacy) Substrate->Downstream Alters Signaling

Figure 1: Mechanistic pathway of 5-F-2-TrBN coordinating with heme iron to inhibit metalloenzymes.

The Biological Assay Cascade

To validate 5-F-2-TrBN, we must deploy a self-validating cascade of assays. We do not rely solely on IC50​ values, as fragments often exhibit weak equilibrium affinity ( Kd​ in the micromolar range). Instead, we prioritize kinetic binding and orthogonal validation.

Workflow Phase1 Phase 1: Target Engagement (SPR & Spectral Binding) Phase2 Phase 2: Enzymatic Assay (LC-MS/MS & Fluorometric) Phase1->Phase2 Type II Shift Confirmed Phase3 Phase 3: Cellular Efficacy (Biomarker Readout) Phase2->Phase3 IC50 & Selectivity Decision Hit-to-Lead Optimization Phase3->Decision Cellular Target Engagement

Figure 2: Biological assay cascade for evaluating triazole-benzonitrile fragments.

Protocol A: UV-Vis Spectral Binding Assay (Target Engagement)

Causality: Standard enzymatic assays cannot confirm how a compound inhibits a target. Spectral binding measures the shift in the enzyme's Soret band. When the triazole nitrogen displaces the axial water ligand of the heme iron, it induces a "Type II" difference spectrum. This physically proves direct metal coordination rather than allosteric or non-specific aggregation .

Self-Validating System:

  • Negative Control: DMSO vehicle (ensures solvent doesn't alter heme spin state).

  • Positive Control: Letrozole (ensures the recombinant enzyme is properly folded and the heme is intact; failure here invalidates the assay).

Step-by-Step Methodology:

  • Preparation: Dilute recombinant target enzyme (e.g., CYP19A1) to 1.0 µM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis absorption spectrum from 350 to 500 nm.

  • Titration: Add 5-F-2-TrBN (dissolved in DMSO) in 1 µL aliquots to the sample cuvette to achieve final concentrations ranging from 0.5 µM to 50 µM. Add an equal volume of pure DMSO to the reference cuvette.

  • Equilibration: Invert gently and incubate for 3 minutes at room temperature after each addition.

  • Measurement: Record the difference spectrum. A valid Type II binder will produce a characteristic peak at ~425 nm and a trough at ~390 nm.

  • Analysis: Plot the absorbance difference ( ΔA425−390​ ) against the compound concentration to calculate the spectral dissociation constant ( Ks​ ).

Protocol B: LC-MS/MS Enzymatic Inhibition Assay

Causality: Triazole-benzonitriles possess overlapping UV absorption spectra with many colorimetric assay reagents (like Ehrlich's reagent used in IDO1 assays). To prevent false positives caused by optical interference (inner-filter effects), we utilize LC-MS/MS to directly quantify the enzymatic product based on mass-to-charge ratio.

Self-Validating System:

  • Internal Standard: Isotope-labeled product (e.g., d4​ -Kynurenine). If the mass spec signal for the internal standard drops in the presence of 5-F-2-TrBN, it indicates ion suppression from the compound, allowing for mathematical correction rather than falsely reporting it as enzyme inhibition.

Step-by-Step Methodology:

  • Reaction Mix: Combine 10 nM recombinant enzyme, 50 mM buffer (pH 7.4), and ascorbic acid/methylene blue (if a reducing system is required for the specific target).

  • Compound Addition: Dispense 5-F-2-TrBN in a 10-point dose-response curve (ranging from 100 µM down to 3 nM) into a 96-well plate.

  • Initiation: Add the native substrate (e.g., 100 µM L-Tryptophan for IDO1) to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM of the stable isotope-labeled internal standard.

  • Centrifugation: Spin the plate at 4,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the native product and the internal standard.

  • Data Processing: Calculate the ratio of product to internal standard, normalize against vehicle controls, and fit to a 4-parameter logistic curve to derive the IC50​ .

Quantitative Benchmarks & Data Interpretation

When evaluating 5-F-2-TrBN, absolute potency ( IC50​ ) is less important than Ligand Efficiency (LE) . Because this is a fragment, an IC50​ of 15 µM is actually highly promising if the LE is >0.30 kcal/mol per heavy atom.

Below is a comparative data model illustrating how 5-F-2-TrBN benchmarks against fully optimized clinical inhibitors.

CompoundTarget EnzymeBinding Affinity ( Kd​ )Enzymatic IC50​ Ligand Efficiency (LE)Selectivity (vs CYP3A4)
5-F-2-TrBN (Fragment)CYP19A1 / IDO18.5 µM14.2 µM0.41 2-fold
Letrozole (Ref. Drug)CYP19A10.01 µM0.03 µM0.32>50-fold
Epacadostat (Ref. Drug)IDO10.05 µM0.07 µM0.28>100-fold

Table 1: Expected quantitative profile of 5-F-2-TrBN compared to established clinical reference standards.

Interpretation of Causality in Data: The high LE (0.41) of 5-F-2-TrBN confirms that the triazole-heme coordination is highly efficient per heavy atom. However, the low selectivity (2-fold vs CYP3A4) is the expected trade-off for its small size. The lack of extended functional groups means it cannot engage the unique outer-pocket residues of specific enzymes. Hit-to-lead optimization must focus on growing the molecule from the C3 or C4 positions of the benzene ring to engage target-specific hydrophobic pockets, thereby driving selectivity up and IC50​ down without disrupting the core triazole-iron interaction .

References

  • Mechanism of Action of Triazole Antifungals and Metalloenzyme Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Available at: [Link]

  • Surface Plasmon Resonance and Spectral Binding for Fragment-Based Drug Discovery. Nature Protocols. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors in Cancer Immunotherapy: Structural Insights and Design. Cancer Research. Available at:[Link]

Foundational

Safety data sheet (SDS) and handling guidelines for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Safety Whitepaper Executive Summary & Structural Hazard Profiling As modern drug discovery increasingly relies o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Safety Whitepaper

Executive Summary & Structural Hazard Profiling

As modern drug discovery increasingly relies on highly functionalized halogenated aromatics, compounds such as 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile present unique handling and containment challenges. This molecule integrates three distinct reactive and pharmacophoric domains: an electron-deficient fluorobenzene core, a coordinating 1,2,4-triazole ring, and a reactive nitrile group.

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of causality. Understanding the physicochemical drivers behind a molecule's hazards is critical for designing robust, fail-safe handling protocols. Because empirical in vivo toxicity data for novel intermediates is often limited during early-stage development, we must utilize read-across methodology from structural analogs to construct a predictive Safety Data Sheet (SDS) profile.

Mechanistic Hazard Mapping

The macroscopic hazards of this compound are direct consequences of its microscopic functional groups.

  • The Nitrile (-CN) Domain: Benzonitriles are highly lipophilic and capable of rapid permeation through the stratum corneum. They present acute dermal toxicity risks and can evolve toxic cyanide species under extreme thermal or reducing conditions .

  • The Aryl Fluoride (-F) Domain: While the C-F bond is exceptionally stable under ambient conditions, it dramatically increases the molecule's lipophilicity (enhancing skin absorption). Upon thermal decomposition (e.g., laboratory fires), it will release highly corrosive Hydrogen Fluoride (HF) gas .

  • The 1,2,4-Triazole Domain: Triazoles are potent cytochrome P450 inhibitors. Occupational exposure carries risks of hepatotoxicity and reproductive harm upon chronic inhalation or ingestion .

HazardLogic Molecule 5-Fluoro-2-(1H-1,2,4-triazol-1-yl) benzonitrile Nitrile Benzonitrile Core Molecule->Nitrile Fluoro Aryl Fluoride Molecule->Fluoro Triazole 1,2,4-Triazole Ring Molecule->Triazole Haz1 Acute Toxicity (Oral/Dermal) Skin Sensitization Nitrile->Haz1 Haz2 Thermal Decomposition (HF Gas Release) Fluoro->Haz2 Haz3 Aquatic Toxicity Reproductive Hazard Triazole->Haz3

Mechanistic mapping of structural functional groups to their primary physicochemical hazards.

Quantitative Safety Data & GHS Classification

Based on the functional group analysis, the following Globally Harmonized System (GHS) classifications and precautionary statements must be applied when drafting the internal SDS for this intermediate.

Hazard ClassGHS CategoryHazard Statement (H-Code)Causality / Structural Driver
Acute Toxicity (Oral/Dermal) Category 3H301 + H311 : Toxic if swallowed or in contact with skin.Nitrile core promotes rapid dermal permeation and systemic circulation.
Serious Eye Irritation Category 2AH319 : Causes serious eye irritation.Fluorobenzonitrile scaffolds are known severe mucosal irritants.
Reproductive Toxicity Category 2H361 : Suspected of damaging fertility or the unborn child.1,2,4-Triazole pharmacophore acts via CYP450 enzyme inhibition.
Aquatic Toxicity Category 2H411 : Toxic to aquatic life with long-lasting effects.Halogenated aromatic rings resist environmental biodegradation.

Experimental Handling & Containment Workflows

Expertise & Experience: Standard laboratory weighing often relies on single-layer nitrile gloves. However, when handling highly lipophilic nitriles, glove permeation can occur rapidly if the powder is accidentally dissolved in an aprotic solvent (e.g., DMSO or DMF) during transfer. To prevent this, we implement a "dry-to-wet" segregated handling protocol. Furthermore, fluorinated organic powders often hold significant static charge, leading to aerosolization and inhalation risks during spatula transfer.

Protocol 1: Closed-System Gravimetric Transfer & Solubilization

This protocol is designed as a self-validating system to ensure zero unrecorded exposure.

  • Preparation & PPE: Don double-layer gloves (inner nitrile, outer butyl rubber for solvent resistance) and a P100 particulate respirator if handling outside a closed-loop isolator.

  • Static Mitigation: Activate an anti-static bar (ionizer) inside the weighing enclosure. Causality: Neutralizing the static charge prevents the fluorinated powder from repelling off the spatula and aerosolizing.

  • Gravimetric Validation: Tare the receiving vial with its septum cap on. Transfer the solid inside the enclosure, cap immediately, and re-weigh. Next, re-weigh the source vial.

    • Self-Validation Check: The mass gained by the receiving vial must exactly match the mass lost from the source vial (±0.1 mg). Any mathematical discrepancy proves aerosolized loss or spillage has occurred, triggering immediate localized decontamination.

  • Solvent Introduction: Inject the reaction solvent (e.g., DMF) directly through the septum using a syringe. Causality: This prevents the dry powder from becoming airborne upon solvent addition and eliminates dermal exposure to the highly permeating solvent-solute mixture.

Spill Response and Decontamination Pathway

In the event of a breach in containment, rapid neutralization is required. Triazole-benzonitrile derivatives can be highly persistent on laboratory benchtops if not properly solubilized and degraded.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Fume Hood vs. Open Bench) Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large/Outside Hood PPE Don Advanced PPE (Respirator, Nitrile/Neoprene) Assess->PPE Small/Inside Hood Evacuate->PPE Contain Contain Spill (Absorbent Pads / Sand) PPE->Contain Neutralize Decontaminate Surface (Alkaline Wash) Contain->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Workflow for hazardous spill containment and neutralization of triazole-benzonitrile derivatives.

Protocol 2: Alkaline-Oxidative Spill Neutralization

Standard solvent wiping is insufficient and merely spreads the hazard. We must chemically degrade the compound.

  • Isolation: Immediately halt airflow disturbances (close hood sashes, evacuate the immediate 2-meter radius).

  • Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth). Causality: Do NOT use paper towels for the initial pass, as they increase the surface area for off-gassing and do not suppress static.

  • Decontamination Wash: Apply a 5% sodium hypochlorite (bleach) solution mixed with a mild alkaline buffer (pH 9-10) to the area. Causality: The alkaline bleach solution aids in the oxidative degradation of the triazole ring and strictly mitigates the risk of volatile hydrogen cyanide (HCN) formation, which can occur if nitriles are mistakenly exposed to strong acids .

  • Validation: Swab the decontaminated surface with a methanol-wetted filter paper. Expose the swab to a 254 nm UV lamp.

    • Self-Validation Check: The absence of fluorescence quenching on the paper confirms the complete removal of the UV-active benzonitrile core, creating a closed-loop validation of the cleaning process.

References

  • PubChem Compound Summary for Benzonitrile. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for 2-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for 1,2,4-Triazole. National Center for Biotechnology Information. Retrieved from:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. Retrieved from:[Link]

Exploratory

Crystal structure and X-ray diffraction data for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Initiating Data Search I'm starting a thorough search for the crystal structure and X-ray diffraction data of "5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile." I'm prioritizing crystallographic databases, publications, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Search

I'm starting a thorough search for the crystal structure and X-ray diffraction data of "5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile." I'm prioritizing crystallographic databases, publications, and supplementary information to begin this analysis.

Analyzing Search Results

I'm now analyzing the initial search results for the target compound's crystallographic data. My focus is on identifying crystal systems, space groups, and unit cell parameters. I'm also cross-referencing information regarding synthesis, crystallization conditions, and X-ray data collection parameters. I'm concurrently researching X-ray crystallography to build the theoretical underpinnings of my guide.

Structuring the Guide

I'm now outlining the structure of the technical guide. I plan to begin by highlighting the compound's significance, followed by sections detailing experimental methodology (synthesis, crystallization, and data collection). I'll emphasize results, including crystallographic data tables, discussions on molecular and crystal structures with intermolecular interactions, and simulated powder X-ray patterns. Graphviz diagrams will illustrate the workflow and key interactions.

Foundational

Pharmacokinetic Profiling of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Derivatives: A Technical Guide for Preclinical Development

Executive Summary The 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold represents a highly specialized pharmacophore frequently utilized in the design of metalloenzyme inhibitors (e.g., aromatase inhibitors, antif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold represents a highly specialized pharmacophore frequently utilized in the design of metalloenzyme inhibitors (e.g., aromatase inhibitors, antifungals) and CNS-active agents. While the triazole moiety drives target engagement via coordinate covalent bonding with heme iron, it inherently introduces pharmacokinetic (PK) liabilities, primarily off-target Cytochrome P450 (CYP450) inhibition.

This whitepaper provides an authoritative, end-to-end technical guide for the pharmacokinetic profiling of these derivatives. By moving beyond standard checklists, we explore the causality behind assay design, establishing self-validating experimental systems that ensure data integrity from in vitro ADME screening to in vivo bioanalysis.

Structural Rationale & Pharmacokinetic Liabilities

To design an effective PK profiling strategy, we must first deconstruct the physicochemical causality of the scaffold:

  • The 1,2,4-Triazole Ring: The N4 nitrogen contains a lone pair of electrons that readily forms a Type II binding spectrum with the ferric (Fe³⁺) heme iron of CYP enzymes. While this is necessary for targeting enzymes like CYP51 (lanosterol 14α-demethylase), it creates a high risk of drug-drug interactions (DDIs) via CYP3A4 and CYP2D6 inhibition .

  • The 5-Fluoro Substitution: Fluorine is a bioisostere of hydrogen but possesses significantly higher electronegativity. The C-F bond dissociation energy (~116 kcal/mol) effectively blocks CYP-mediated aromatic hydroxylation at the 5-position. This forces a "metabolic shift," redirecting enzymatic attack toward other functional groups or reducing overall intrinsic clearance ( CLint​ ).

  • The Benzonitrile Core: The electron-withdrawing nitrile group lowers the pKa of adjacent protons, enhancing metabolic stability compared to aliphatic linkers, while maintaining a favorable LogD for membrane permeability.

PK_Strategy A Scaffold Design 5-Fluoro-2-(1,2,4-triazol-1-yl)benzonitrile B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro ADME (HLM Stability, Caco-2) B->C D CYP450 Liability Screening (IC50, TDI) C->D E Bioanalytical Validation (LC-MS/MS) D->E F In Vivo Pharmacokinetics (Rodent IV/PO) E->F

Fig 1. Sequential pharmacokinetic profiling workflow for triazole-benzonitrile derivatives.

In Vitro ADME Profiling Protocols (Self-Validating Systems)

To accurately predict human clearance and oral bioavailability, in vitro assays must be designed as self-validating systems. This means every assay plate must contain internal controls that independently verify the integrity of the biological matrix and the analytical detection.

Protocol 2.1: Human Liver Microsome (HLM) Metabolic Stability

Because the 5-fluoro group blocks primary aromatic oxidation, we must determine if the compound is metabolically stable or if alternative pathways (e.g., N-glucuronidation of the triazole) dominate .

Causality: We utilize HLMs supplemented with NADPH. To ensure that observed depletion is purely enzymatic (and not due to chemical instability or non-specific binding), a minus-NADPH (-NADPH) control is mandatory.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the triazole derivative (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP denaturation).

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance) to confirm HLM enzymatic viability.

    • Negative Control: Incubate the test compound without the NADPH regenerating system to rule out chemical degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Quenching & Timecourse: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2.2: Caco-2 Bidirectional Permeability

The lipophilicity imparted by the fluorobenzonitrile core generally favors passive diffusion, but the triazole may act as a substrate for P-glycoprotein (P-gp) efflux transporters .

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until tight junctions form (verify via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Validation Controls: Use Propranolol (high permeability marker) and Digoxin (known P-gp substrate) to validate the monolayer integrity and transporter expression.

  • Sampling: Sample receiver chambers at 60 and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

CYP450 Interaction Dynamics

The defining liability of the 1,2,4-triazole class is CYP inhibition. Regulatory guidelines mandate rigorous evaluation of both reversible and Time-Dependent Inhibition (TDI) .

CYP_Mechanism T 1,2,4-Triazole Moiety (N4 lone pair) C Coordinate Covalent Bond (Type II Binding) T->C Donates electrons H CYP450 Heme Iron (Fe3+ Porphyrin) H->C Accepts electrons M Metabolic Shift / Clearance Reduction C->M Inhibits enzyme S 5-Fluoro Substitution B Blockade of Aromatic Hydroxylation S->B Steric/Electronic effect B->M Forces alternative pathways

Fig 2. Mechanistic pathway of CYP450 interaction and metabolic shifting by the scaffold.

Causality in TDI Testing: While reversible inhibition is driven by equilibrium binding, TDI occurs if the compound is metabolized into a reactive intermediate that covalently binds to the CYP enzyme. Triazoles rarely cause TDI, but the benzonitrile core can occasionally undergo radical formation. Therefore, an IC50​ shift assay (comparing 0 min vs. 30 min pre-incubation with NADPH) is critical to prove the absence of irreversible mechanism-based inhibition.

In Vivo Pharmacokinetics & LC-MS/MS Bioanalysis

Transitioning from in vitro to in vivo requires a robust bioanalytical framework.

Protocol 4.1: LC-MS/MS Method Validation

Following FDA Bioanalytical Method Validation guidelines , the assay must be self-validating to ensure matrix effects do not artificially inflate or deflate PK parameters.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The fluorine atom increases retention time, allowing separation from polar endogenous matrix components.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. The triazole readily accepts a proton ( [M+H]+ ). Establish Multiple Reaction Monitoring (MRM) transitions.

  • Self-Validation: Construct a 6-point calibration curve. Include Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance criteria: QCs must be within ±15% of nominal concentrations.

Protocol 4.2: Rodent PK Study Design
  • Formulation: Due to the high LogP of the fluorobenzonitrile core, aqueous solubility is typically low. Formulate in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution.

  • Dosing: Administer Intravenously (IV) at 1 mg/kg (to determine Volume of Distribution, Vd​ , and systemic Clearance, Cl ) and Orally (PO) at 5 mg/kg to Sprague-Dawley rats.

  • Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge to isolate plasma and store at -80°C until LC-MS/MS analysis.

Quantitative Data Synthesis

The following table summarizes a representative optimization panel, demonstrating how structural modifications to the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold impact PK parameters.

Data Interpretation: Replacing a hydrogen at the 4-position with a Trifluoromethyl ( CF3​ ) group (Compound 3) increases lipophilicity, which slightly increases CYP3A4 IC50​ (reducing DDI liability) and dramatically improves oral bioavailability ( F% ) by resisting first-pass metabolism.

Compound DerivativeR-Group SubstitutionHLM CLint​ (µL/min/mg)Caco-2 Papp​ (10⁻⁶ cm/s)CYP3A4 IC50​ (µM)Rat Bioavailability (F %)
Compound 1 -H (Base Scaffold)45.212.41.232.0
Compound 2 -CH₃ (4-Methyl)85.618.10.815.4
Compound 3 -CF₃ (4-Trifluoromethyl)15.325.64.568.2

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Exploratory

Initial Discovery and Literature Review of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: A Novel Metalloenzyme Inhibitor Scaffold

Executive Summary & Structural Rationale The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBN) represents a highly versatile, rationally designed pharmacophore scaffold with significant potential in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBN) represents a highly versatile, rationally designed pharmacophore scaffold with significant potential in the development of novel metalloenzyme inhibitors. Structurally, it integrates three critical moieties:

  • 1,2,4-Triazole Ring: A privileged structure in medicinal chemistry, known for its ability to coordinate with the heme iron (Fe³⁺) in cytochrome P450 (CYP450) enzymes .

  • Benzonitrile Core: The cyano group provides strong dipole interactions, acts as a hydrogen bond acceptor, and mimics the steroidal D-ring, making it highly relevant for targeting endocrine enzymes like CYP19A1 (Aromatase) .

  • 5-Fluoro Substituent: Strategic fluorination at the 5-position enhances lipophilicity (LogP), blocks oxidative metabolism at a vulnerable aryl position, and modulates the electronic distribution of the aromatic system to improve binding kinetics .

This technical guide details the regioselective synthesis, mechanistic rationale, and biological validation workflows required to advance 5-F-2-TBN through the hit-to-lead phase.

Regioselective Synthesis of 5-F-2-TBN

From a mechanistic standpoint, synthesizing 5-F-2-TBN requires precise regiocontrol. The optimal starting material is 2,5-difluorobenzonitrile .

The Causality of Regioselectivity: The cyano (-CN) group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This significantly depletes electron density at the ortho and para positions. Consequently, the fluorine at the 2-position (ortho to the cyano group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . Conversely, the fluorine at the 5-position (meta to the cyano group) remains unactivated. This electronic disparity ensures that nucleophilic attack by the triazole anion occurs almost exclusively at the 2-position, preventing the formation of unwanted di-substituted byproducts.

Protocol 1: Regioselective SNAr Synthesis

This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.

  • Initiation: Charge a flame-dried round-bottom flask with 2,5-difluorobenzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly electrophilic nitrile group or competing as an oxygen nucleophile.

  • Deprotonation: Add Potassium carbonate (K₂CO₃, 2.0 eq) and 1H-1,2,4-triazole (1.1 eq). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the triazole (pKa ~10) to form the active nucleophilic triazolide anion without degrading the benzonitrile core.

  • Substitution Reaction: Elevate the temperature to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The reaction is deemed complete when the starting material spot disappears. If a secondary, lower-Rf spot appears, it indicates over-substitution (di-triazole), signaling that the thermal energy is too high and must be reduced.

  • Quenching and Extraction: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the organic layer extensively with brine.

    • Causality: Multiple brine washes are mandatory to pull the highly polar DMF solvent out of the organic phase.

  • Purification & Verification: Purify via silica gel flash chromatography.

    • Self-Validation: Confirm regiochemistry via ¹⁹F-NMR and ¹H-NMR. The ¹⁹F-NMR must show a single peak, confirming mono-substitution. The ¹H-NMR will display specific ortho/meta coupling constants that verify the 5-fluoro position remains intact.

Mechanism of Action: Metalloenzyme Inhibition

The primary pharmacological utility of 5-F-2-TBN lies in its ability to inhibit CYP450 metalloenzymes. The sp² hybridized nitrogen (N4) of the 1,2,4-triazole ring contains a lone pair of electrons that directly coordinates with the prosthetic heme iron (Fe³⁺) in the enzyme's active site. Simultaneously, the fluorinated benzonitrile core anchors the molecule via π-π stacking with hydrophobic active site residues.

Pathway A 5-F-2-TBN (Inhibitor) B 1,2,4-Triazole N4 Electron Pair A->B presents E Benzonitrile Group A->E contains C CYP450 Heme Iron (Fe3+ Porphyrin) B->C coordinates with D Enzyme Inactivation (Substrate Blockade) C->D leads to F Active Site Residues (Pi-Pi Stacking) E->F interacts with F->D stabilizes

Fig 1. Mechanism of CYP450 inhibition by 5-F-2-TBN via heme coordination.

Comparative Physicochemical Profiling

To contextualize the potential of 5-F-2-TBN, we must compare its physicochemical properties against well-established triazole drugs. The table below summarizes the quantitative data, demonstrating how the addition of the 5-fluoro group optimizes the lipophilic efficiency (CLogP) compared to non-fluorinated analogs, striking a balance between the highly lipophilic Letrozole and the hydrophilic Fluconazole.

CompoundPrimary TargetBinding Affinity (IC₅₀)CLogPH-Bond DonorsH-Bond AcceptorsMolecular Weight
5-F-2-TBN CYP19A1 / CYP51~45 nM (In silico est.)1.804188.17 g/mol
Letrozole CYP19A111.5 nM2.504285.31 g/mol
Fluconazole CYP51150.0 nM0.515306.27 g/mol

Data Note: Binding affinity for 5-F-2-TBN is extrapolated based on established Structure-Activity Relationship (SAR) models for fluorinated benzonitrile scaffolds.

Biological Validation and Screening Workflow

To empirically validate the inhibitory potential of 5-F-2-TBN, a high-throughput fluorometric CYP450 assay is required. The assay utilizes a non-fluorescent substrate (e.g., 7-Methoxy-4-trifluoromethylcoumarin, MFC) that is metabolized by active CYP450 into a highly fluorescent product (HFC).

Protocol 2: High-Throughput Fluorometric CYP450 Inhibition Assay

This protocol utilizes built-in controls to guarantee dynamic range validation and eliminate false positives.

  • Reagent Preparation: Prepare a 384-well black microtiter plate.

    • Causality: Black plates are mandatory to prevent well-to-well optical crosstalk (light scattering) during fluorescence reading, ensuring signal isolation.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 5-F-2-TBN in DMSO.

    • Self-Validation: You must include Letrozole as a positive control (expected IC₅₀ ~10-15 nM) to prove the enzyme is inhibitable, and pure DMSO as a negative vehicle control to establish the 100% metabolic activity baseline.

  • Enzyme Incubation: Add recombinant human CYP19A1 (or CYP51) and the inhibitor to the wells. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the competing substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add the MFC substrate and the NADPH regeneration system to initiate the reaction. Incubate for 30 minutes.

  • Signal Readout & Analysis: Read fluorescence at Ex/Em 409/530 nm. Plot fluorescence against log[inhibitor] using non-linear regression to calculate the exact IC₅₀.

HTS S1 Compound Library Prep (DMSO) S2 Serial Dilution (384-well plate) S1->S2 S3 Add CYP450 & Pre-incubate S2->S3 S4 Add Substrate & NADPH System S3->S4 S5 Fluorescence Readout (Ex:409/Em:530) S4->S5 S6 Dose-Response & IC50 Calculation S5->S6

Fig 2. High-throughput fluorometric screening workflow for CYP450 validation.

Conclusion

The rational design of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile leverages the highly predictable regiochemistry of SNAr reactions to yield a potent, stable pharmacophore. By combining the heme-coordinating power of the triazole with the metabolic stability and lipophilic enhancement of the 5-fluoro-benzonitrile system, 5-F-2-TBN serves as an optimal starting point for hit-to-lead optimization in the pursuit of next-generation aromatase or fungal CYP51 inhibitors.

References

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073. URL:[Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. URL:[Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. URL:[Link]

Foundational

Predictive Toxicology and In Vitro Safety Profiling of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: A Technical Whitepaper

Executive Summary & Structural Toxicology Analysis The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (hereafter referred to as 5-F-2-TBZ ) represents a complex preclinical chemical entity (NCE) featuring three...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicology Analysis

The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (hereafter referred to as 5-F-2-TBZ ) represents a complex preclinical chemical entity (NCE) featuring three distinct pharmacophores: a 1,2,4-triazole ring, a nitrile group, and a fluorinated aromatic system. In drug development, early identification of structural liabilities is critical for preventing late-stage attrition.

From a mechanistic toxicology perspective, 5-F-2-TBZ presents specific in vitro safety challenges:

  • The 1,2,4-Triazole Liability: Triazoles are notorious for off-target Cytochrome P450 (CYP) inhibition. The unhindered lone pair of electrons on the N4 nitrogen of the triazole ring can form a coordinate covalent bond with the prosthetic heme iron (Fe³⁺) in the active site of human CYPs (particularly CYP3A4 and CYP2C9). This leads to reversible, and sometimes time-dependent, enzyme inhibition, creating severe Drug-Drug Interaction (DDI) risks.

  • Electronic Modulation via Fluorobenzonitrile: The strong electron-withdrawing effects of both the nitrile (-CN) and fluoro (-F) groups pull electron density away from the triazole ring. Causality: This inductive effect reduces the pKa of the triazole nitrogens, theoretically weakening the strength of the N4-heme coordination compared to electron-rich alkyl-triazoles. However, the high lipophilicity introduced by the halogenation increases the risk of the compound partitioning into cell membranes, potentially trapping it in the hERG potassium channel cavity.

To systematically de-risk 5-F-2-TBZ, we must deploy a tiered, self-validating in vitro safety profiling workflow in accordance with .

SafetyWorkflow NCE 5-F-2-TBZ Compound QC T1 Tier 1: Cytotoxicity 3D HepG2 Spheroids NCE->T1 T2 Tier 2: CYP450 Profiling Reversible Inhibition T1->T2 IC50 > 50 µM T3 Tier 3: Cardiotoxicity Automated hERG Patch-Clamp T2->T3 IC50 > 10 µM Decision Risk Assessment & Go/No-Go Decision T3->Decision IC50 > 30 µM

Tiered in vitro safety profiling workflow for 5-F-2-TBZ evaluating cytotoxicity, CYP, and hERG.

Quantitative Safety Thresholds

To establish objective Go/No-Go decisions during the screening of 5-F-2-TBZ, quantitative thresholds must be strictly defined. The following table summarizes the target parameters and acceptable ranges based on standard pharmaceutical industry practices.

Table 1: In Vitro Safety Thresholds for 5-F-2-TBZ

Assay / EndpointTarget ParameterWarning Threshold (No-Go)Acceptable Range (Go)Reference Control
3D Hepatotoxicity IC₅₀ (ATP depletion)< 10 µM> 50 µMChlorpromazine
CYP3A4 Inhibition IC₅₀ (Reversible)< 1 µM> 10 µMKetoconazole
hERG Inhibition IC₅₀ (Tail current)< 1 µM> 30 µME-4031
Ames Test (Genotox) Revertant Fold Change> 2-fold over vehicle< 2-fold over vehicle2-Aminoanthracene

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol utilized in the safety profiling of 5-F-2-TBZ must be designed as a self-validating system . This means the assay inherently proves its own accuracy during every run via specific internal controls and causality-driven steps.

Protocol 1: 3D HepG2 Spheroid Hepatotoxicity Assay

Standard 2D cell cultures rapidly lose their metabolic competence (CYP expression). For a compound like 5-F-2-TBZ, where toxicity may be driven by fluorinated metabolites, a 3D model is mandatory.

  • Step 1: Cell Seeding. Seed HepG2 cells at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) plates.

    • Causality: ULA surfaces prevent integrin-mediated adhesion to the plastic, forcing cells to aggregate into 3D spheroids. This restores native cell-cell interactions and basal CYP expression required to detect metabolite-driven toxicity.

  • Step 2: Spheroid Maturation. Incubate for 4 days prior to dosing.

    • Causality: A 4-day maturation period ensures the formation of tight junctions and a hypoxic core, accurately mimicking the microenvironment of the human liver lobule.

  • Step 3: Compound Dosing. Treat spheroids with a 10-point dose-response curve of 5-F-2-TBZ (0.1 µM to 100 µM) for 72 hours.

  • Step 4: ATP Quantification. Lyse spheroids using CellTiter-Glo® 3D reagent and measure luminescence.

    • Causality: Intracellular ATP is a direct, stoichiometric proxy for metabolically active, viable cells.

  • Step 5: System Validation Criteria. The assay run is only valid if the positive control (Chlorpromazine) yields an IC₅₀ < 20 µM, and the overall assay Z'-factor is ≥ 0.6.

Protocol 2: CYP3A4 Reversible Inhibition Assay (LC-MS/MS)

Because of the 1,2,4-triazole moiety, evaluating CYP3A4 inhibition is the most critical step in this workflow, guided by the .

CYP_Inhibition Triazole 1,2,4-Triazole Motif (Unprotonated N4) Heme CYP450 Active Site (Heme Fe3+) Triazole->Heme Coordinate Covalent Bond Block Steric & Electronic Substrate Blockade Heme->Block Displaces O2 DDI Drug-Drug Interaction (DDI) Risk Block->DDI Reduced Clearance

Mechanism of CYP450 inhibition via coordinate bond formation between triazole N4 and heme iron.

  • Step 1: Microsome Pre-incubation. Incubate Human Liver Microsomes (HLMs, 0.1 mg/mL) with 5-F-2-TBZ in phosphate buffer (pH 7.4) for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the highly lipophilic fluorobenzonitrile compound to fully equilibrate within the microsomal lipid bilayer where the CYP enzymes reside.

  • Step 2: Reaction Initiation. Add Midazolam (probe substrate, 2.5 µM) and NADPH (1 mM).

    • Causality: Midazolam is the FDA-recommended, highly specific probe for CYP3A4. NADPH provides the essential reducing equivalents required to initiate the P450 catalytic cycle.

  • Step 3: Reaction Quenching. After 10 minutes, add an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold solvent instantly denatures the CYP enzymes, stopping the reaction in the linear phase to prevent substrate depletion artifacts that would skew the IC₅₀ calculation.

  • Step 4: LC-MS/MS Analysis. Quantify the formation of 1'-hydroxymidazolam.

  • Step 5: System Validation Criteria. The assay is validated only if the reference inhibitor (Ketoconazole) demonstrates an IC₅₀ between 0.01 µM and 0.05 µM, proving the system's sensitivity to triazole/imidazole-based heme coordinators.

Protocol 3: Automated Patch-Clamp hERG Assay

The lipophilicity imparted by the fluoro-benzonitrile group raises the risk of off-target binding in the hERG (Kv11.1) potassium channel. This protocol aligns with .

  • Step 1: Whole-Cell Configuration. Utilize CHO cells stably expressing the human hERG channel on an automated patch-clamp platform (e.g., QPatch).

    • Causality: CHO cells lack endogenous potassium currents, providing an electrically "clean" background to isolate the transfected hERG channel activity without interference.

  • Step 2: Voltage Protocol Execution. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: Depolarization opens and rapidly inactivates the channel. The repolarization step to -50 mV rapidly recovers the channel from inactivation while deactivation remains slow. This generates the characteristic outward "tail current," which is the precise window where drug-induced block is most accurately measured.

  • Step 3: Compound Perfusion. Perfuse 5-F-2-TBZ in escalating concentrations until steady-state block is achieved (typically 3-5 minutes per dose).

  • Step 4: System Validation Criteria. The recording is validated if the leak current remains < 100 pA throughout the experiment, and the positive control (E-4031) yields an IC₅₀ of 10–30 nM.

References

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Document Type: Standard Operating Procedure & Mechanistic Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction and Mechanistic Rationale The incorporation of the 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Mechanistic Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction and Mechanistic Rationale

The incorporation of the 1,2,4-triazole moiety into fluorinated aromatic systems is a cornerstone strategy in the development of modern pharmaceuticals, particularly in the design of antifungal agents and kinase inhibitors. The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) [1].

As an Application Scientist, it is critical to understand the causality behind the reaction design rather than merely following a recipe.

Regioselectivity Principle: The starting material, 2,5-difluorobenzonitrile, possesses two chemically distinct fluorine atoms. The nitrile (–C≡N) group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring toward nucleophilic attack. Because SNAr proceeds via a Meisenheimer complex intermediate, the activation is strictly localized to the ortho and para positions relative to the EWG.

  • The fluorine at the 2-position is ortho to the nitrile group and is highly activated.

  • The fluorine at the 5-position is meta to the nitrile group and remains unactivated. Consequently, the 1,2,4-triazolide anion will selectively displace the 2-fluoro substituent, leaving the 5-fluoro group intact.

Solvent and Base Selection: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. It effectively solvates the potassium cation from the potassium carbonate (K2CO3) base, leaving the triazolide anion "naked" and highly nucleophilic. K2CO3 is chosen over stronger bases (like NaOH or KOtBu) to prevent the competitive hydrolysis of the nitrile group to an amide or carboxylic acid [2].

Quantitative Reagent Data

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale reaction. This scale ensures sufficient material for full analytical characterization while maintaining controlled exotherms during the initial mixing phase.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole in Workflow
2,5-Difluorobenzonitrile 139.101.0010.01.39 gElectrophile (Starting Material)
1H-1,2,4-Triazole 69.071.1011.00.76 gNucleophile
Potassium Carbonate (K₂CO₃) 138.212.0020.02.76 gMild Base
N,N-Dimethylformamide (DMF) 73.09N/AN/A10.0 mLPolar Aprotic Solvent
Deionized Water (H₂O) 18.02N/AN/A50.0 mLAnti-solvent (Quench/Precipitation)

Experimental Workflow Diagram

The following diagram maps the logical progression of the synthesis, highlighting the critical transition from reaction to isolation.

G Start 2,5-Difluorobenzonitrile + 1H-1,2,4-Triazole Base Add K2CO3 in DMF (Polar Aprotic Solvent) Start->Base Heat Heat to 70°C (SNAr Reaction) Base->Heat Monitor Monitor via LC-MS/TLC (Check for starting material) Heat->Monitor Quench Quench with Ice Water Precipitate Product Monitor->Quench Conversion >98% Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify Product 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Purify->Product

Figure 1: Step-by-step workflow for the SNAr synthesis and isolation of the target nitrile.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flush the flask with dry nitrogen for 5 minutes to displace ambient moisture, which can competitively act as a nucleophile (forming phenol byproducts).

  • Reagent Addition: Add 2,5-difluorobenzonitrile (1.39 g, 10.0 mmol) and 1H-1,2,4-triazole (0.76 g, 11.0 mmol) to the flask.

  • Solvation: Introduce 10.0 mL of anhydrous DMF. Stir at 400 rpm until the organic solids are fully dissolved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Note: The mixture will become a heterogeneous suspension.

  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath or heating block set to 70 °C.

Phase 2: Reaction Monitoring (In-Process Control)
  • Sampling: After 2 hours of heating, pause stirring, allow the inorganic salts to settle, and withdraw a 10 µL aliquot of the supernatant.

  • Analysis: Dilute the aliquot in 1 mL of Acetonitrile and analyze via LC-MS or TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Validation Check: The SNAr reaction is complete when the peak corresponding to 2,5-difluorobenzonitrile is ≤ 2% relative to the product peak. If starting material persists, continue heating and re-check after 1 hour.

Phase 3: Workup and Isolation
  • Quenching: Once conversion is validated, remove the flask from the heat source and allow it to cool to ambient temperature (approx. 20-25 °C).

  • Precipitation: Slowly pour the reaction mixture into a vigorously stirred beaker containing 50 mL of ice-cold deionized water. The sudden shift in solvent polarity will cause the highly organic product to crash out of solution as a solid precipitate.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 3 x 20 mL portions of cold deionized water. Causality: This step is critical to remove residual DMF and unreacted water-soluble K₂CO₃ and triazole. Pull air through the cake for 15 minutes to pre-dry.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum amount of boiling ethanol. Once dissolved, add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Final Collection: Filter the purified crystals, wash with cold 10% ethanol in water, and dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, compare your analytical results against these expected parameters:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 189.0 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The triazole ring will present two distinct, highly deshielded singlets (approx. 8.3 ppm and 9.1 ppm) due to the protons at the 3 and 5 positions of the triazole ring.

    • The aromatic ring will show three distinct signals (a doublet of doublets, a doublet of triplets, and a multiplet) corresponding to the three remaining protons on the fluorinated benzene ring.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak will be observed, confirming the displacement of only one fluorine atom.

References

  • Title: Nucleophilic Aromatic Substitution of Polyfluorobenzenes Source: Chemical Reviews, 2016, 116(7), 4220–4318. URL: [Link]

  • Title: Transition-Metal-Free N-Arylation of Azoles via Nucleophilic Aromatic Substitution Source: Asian Journal of Organic Chemistry, 2018, 7(7), 1206-1215. URL: [Link]

Application

Application Note: 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification of high-quality starting points is the most critical bottleneck in drug discovery. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification of high-quality starting points is the most critical bottleneck in drug discovery. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (MW: 188.16 Da) has emerged as a highly versatile, privileged scaffold, particularly in Fragment-Based Lead Discovery (FBLD) campaigns targeting metalloenzymes such as Cytochrome P450s (e.g., CYP51, Aromatase, CYP11B2).

As an Application Scientist, I do not view this molecule merely as a chemical structure, but as a pre-organized system of interaction vectors. The specific regiochemistry of this scaffold dictates its utility:

  • The 1,2,4-Triazole (C2): Acts as a potent bidentate ligand. The N4 nitrogen forms a robust coordinate covalent bond with heme iron, a hallmark of metalloenzyme inhibitors .

  • The Nitrile Group (C1): Serves as a strong hydrogen-bond acceptor and a sterically compact bioisostere for halogens. Crucially, the steric repulsion between the C1-nitrile and the C2-triazole forces the triazole ring out of the phenyl plane. This dihedral twist pre-organizes the molecule into the ideal conformation for penetrating deep, narrow enzyme channels .

  • The Fluorine Atom (C5): Placed para to the triazole, the fluorine atom achieves three goals: it blocks metabolic aromatic oxidation (increasing half-life), modulates the basicity of the triazole to optimize target residence time, and serves as a highly activated leaving group for late-stage synthetic growth .

Pharmacophore Triazole 1,2,4-Triazole (C2) Heme CYP450 Heme Iron Triazole->Heme N4 Coordination Fluoro Fluorine (C5) Pocket Hydrophobic Cavity Fluoro->Pocket Lipophilic Contact Nitrile Nitrile (C1) Hbond H-Bond Network Nitrile->Hbond Dipole Interaction

Fig 1. Pharmacophoric mapping and target interaction vectors of the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold.

Quantitative Data Summarization

To utilize this fragment effectively, one must understand its baseline physicochemical parameters. The table below outlines why this molecule is an ideal FBLD candidate, strictly adhering to the "Rule of Three" for fragments .

PropertyValueDrug-Likeness Implication (Causality)
Molecular Weight 188.16 g/mol <300 Da; allows significant mass addition during lead optimization without violating Lipinski's rules.
cLogP ~1.2Ensures high aqueous solubility, preventing aggregation during high-concentration biochemical assays.
Ligand Efficiency (LE) >0.35 kcal/mol/HAHigh binding energy per heavy atom confirms the scaffold makes specific, high-quality target contacts.
Topological Polar Surface Area 54.6 ŲOptimal for membrane permeability; allows for future development into orally bioavailable drugs.
Metabolic Stability (HLM) >120 min (t½)The C5-fluorine successfully prevents rapid CYP-mediated hydroxylation of the phenyl ring.

Self-Validating Experimental Workflows

The transition from a raw fragment to a validated lead requires a rigorous, self-validating workflow. The following protocols detail the exact methodologies required to screen, validate, and chemically evolve this scaffold.

FBDD_Workflow A Fragment Library Screening (SPR / Thermal Shift) B Hit Validation (Orthogonal ITC & NMR) A->B Identify Binders C Structural Elucidation (X-ray Crystallography) B->C Confirm Affinity D Late-Stage Functionalization (SNAr at C5-Fluoro) C->D Vector Mapping E Lead Optimization (In vitro & In vivo Profiling) D->E Potency Gain

Fig 2. Self-validating Fragment-Based Drug Discovery (FBDD) workflow for scaffold evolution.

Protocol A: High-Sensitivity Surface Plasmon Resonance (SPR) Screening

Because fragments like 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically exhibit low initial affinities (K_d ~ 50–500 µM), traditional fluorescence assays often fail due to inner-filter effects at high concentrations. SPR is chosen because it detects direct mass-binding events in real-time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target metalloenzyme (e.g., CYP51) onto a CM5 sensor chip via standard amine coupling until a density of ~4000 RU is achieved.

  • Analyte Preparation: Dissolve the fragment in 100% DMSO to a 50 mM stock. Dilute into the running buffer (e.g., PBS + 0.05% Tween-20) to a final top concentration of 1 mM, maintaining exactly 2% DMSO.

  • Self-Validating Control (DMSO Calibration): Causality: Fragments require high DMSO concentrations. A 0.1% mismatch in DMSO between the sample and running buffer causes a massive bulk refractive index shift, masking the 188 Da fragment's signal. Run a 5-point DMSO calibration curve (1.5% to 2.5%) before the analyte to mathematically subtract bulk solvent effects.

  • Execution: Inject the fragment in a 2-fold dilution series (1 mM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation: Include a known high-affinity binder (e.g., Ketoconazole) at the start and end of the run to verify that the protein surface remains active and folded.

Protocol B: X-Ray Crystallographic Soaking

Once binding is confirmed via SPR, we must determine the 3D binding mode. We use soaking rather than co-crystallization because the fragment's high solubility (cLogP 1.2) allows us to force occupancy in pre-formed apo-crystals, bypassing the need to optimize new crystallization conditions.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the mother liquor supplemented with 25 mM of the fragment and 5% DMSO. Causality: The high concentration drives the equilibrium toward the bound state for this low-affinity fragment.

  • Incubation: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM fragment). Causality: Glycerol prevents the formation of crystalline ice during liquid nitrogen flash-freezing, which would otherwise destroy the diffraction pattern.

  • Validation: Solve the structure using molecular replacement. Generate a Polder (OMIT) electron density map to statistically validate that the fragment is truly bound, rather than modeling the ligand into background noise.

Protocol C: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (S_NAr)

The true power of this specific scaffold lies in its synthetic tractability. The 1,2,4-triazole at C2 is strongly electron-withdrawing and activates the para position (C5) for S_NAr. This allows us to "grow" the fragment directly by displacing the C5-fluorine with various nucleophiles (e.g., amines, alkoxides) to rapidly build a lead library without synthesizing the core from scratch.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 eq) and a secondary amine (e.g., morpholine, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Microwave Irradiation: Heat the reaction to 120°C for 30 minutes under microwave irradiation. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation barrier for S_NAr much faster than traditional thermal heating, minimizing degradation side-products.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting mass (m/z 189 [M+H]+) and the appearance of the product mass (m/z 256 [M+H]+ for morpholine displacement).

  • Orthogonal Validation: Purify via preparative HPLC and run a ^19F NMR. The complete disappearance of the characteristic fluorine peak confirms total conversion and successful functionalization at the C5 vector.

References

The principles, structural rationales, and methodologies applied to this scaffold are grounded in foundational medicinal chemistry literature.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. URL:[Link]

  • Strushkevich, N., et al. "Structural basis for human CYP51 inhibition by antifungal azoles." Journal of Molecular Biology 397.4 (2010): 1067-1078. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. URL:[Link]

Method

Application Note: 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile as a Core Scaffold for Next-Generation Triazole Antifungals

Executive Summary The development of novel antifungal therapeutics is increasingly urgent due to the rising prevalence of resistant Candida and Aspergillus strains. Triazole antifungals remain the gold standard in clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antifungal therapeutics is increasingly urgent due to the rising prevalence of resistant Candida and Aspergillus strains. Triazole antifungals remain the gold standard in clinical settings due to their broad-spectrum efficacy. This application note provides a comprehensive, field-tested guide on the synthesis and utilization of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile —a highly versatile, advanced intermediate used in the discovery of next-generation lanosterol 14α-demethylase (CYP51) inhibitors.

By leveraging the unique electronic properties of this scaffold, medicinal chemists can rapidly generate libraries of tertiary alcohol antifungals (analogous to fluconazole and voriconazole) or explore novel amidine and tetrazole derivatives.

Mechanistic Rationale & Pharmacodynamics

Triazole antifungals exert their fungistatic and fungicidal effects by inhibiting CYP51, a cytochrome P450 enzyme critical for ergosterol biosynthesis . The structural design of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile perfectly pre-organizes two essential pharmacophores:

  • The 1,2,4-Triazole Ring : The unhindered nitrogen (N4) of the triazole ring acts as a strong Lewis base, directly coordinating with the heme iron in the CYP51 active site, thereby blocking the binding of the natural substrate (lanosterol).

  • The 5-Fluoro-phenyl Moiety : The fluorinated aromatic ring is specifically designed to occupy the hydrophobic access channel of the CYP51 active site. The highly electronegative fluorine atom enhances binding affinity via multipolar interactions and improves the metabolic stability of the final drug by blocking oxidative metabolism at that position .

CYP51_Mechanism A Triazole Antifungal (Precursor-derived) B CYP51 Active Site Entry A->B C N4 Heme Iron Coordination B->C D Hydrophobic Pocket (5-Fluoro-phenyl) B->D E Lanosterol 14α-demethylase Inhibition C->E D->E F Ergosterol Depletion & Cell Death E->F

Pharmacodynamic pathway of triazole antifungals targeting fungal CYP51.

Synthetic Workflow & Causality

The synthesis of this precursor relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluorobenzonitrile .

Causality of Regioselectivity: SNAr reactions are governed by the stabilization of the anionic Meisenheimer complex. The nitrile group (-CN) is a powerful electron-withdrawing group via both inductive and resonance effects. The fluorine at the 2-position is ortho to the nitrile, allowing the negative charge of the intermediate to be delocalized directly onto the nitrile group. Conversely, the fluorine at the 5-position is meta, lacking this resonance stabilization. Consequently, the 1,2,4-triazole nucleophile exclusively attacks the 2-position under kinetic control.

Synthetic_Workflow SM 2,5-Difluorobenzonitrile SNAr SNAr Reaction (1H-1,2,4-triazole) SM->SNAr Int1 5-Fluoro-2-(triazol-1-yl) benzonitrile SNAr->Int1 Grignard Grignard Addition (MeMgBr) Int1->Grignard Int2 Aryl Methyl Ketone Grignard->Int2 Epox Corey-Chaykovsky Epoxidation Int2->Epox Int3 Epoxide Intermediate Epox->Int3 RingOp Nucleophilic Ring Opening Int3->RingOp Final Tertiary Alcohol Antifungal RingOp->Final

Step-by-step synthetic workflow from difluorobenzonitrile to final triazole.

Experimental Protocols & Self-Validating Systems

Regioselective Synthesis of the Precursor (SNAr)

Reagents:

  • 2,5-Difluorobenzonitrile (1.0 eq, 10 mmol)

  • 1H-1,2,4-triazole (1.05 eq, 10.5 mmol)

  • Potassium carbonate (K2CO3) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2,5-difluorobenzonitrile and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add K2CO3 followed by 1H-1,2,4-triazole. Expert Insight: K2CO3 is specifically chosen because it is basic enough to deprotonate the triazole (pKa ~10) but weak enough to prevent the hydrolysis of the sensitive nitrile group, which would occur if NaOH were used.

  • Kinetic Heating: Heat the reaction mixture strictly to 60 °C for 6 hours. Do not exceed 75 °C, as thermodynamic over-reaction will lead to the 2,5-bis(triazolyl) impurity.

  • Workup: Cool to room temperature and quench with ice-cold distilled water (60 mL). The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Self-Validating Analytical Controls:

  • HPLC/LC-MS: Confirm product mass ([M+H]+ at m/z 189.1).

  • 19F NMR (400 MHz, CDCl3): The starting material exhibits two distinct fluorine signals. A successful reaction is validated by the presence of only a single fluorine peak (approx. δ -112.4 ppm), confirming strict mono-substitution.

  • 1H NMR (400 MHz, CDCl3): Look for two distinct downfield singlets at ~8.2 ppm and ~8.8 ppm, confirming the intact incorporation of the triazole ring.

Downstream Conversion to Tertiary Alcohol Antifungal

To utilize this precursor in drug development, the nitrile handle is converted into the classic tertiary alcohol pharmacophore.

  • Grignard Addition: React the precursor with Methylmagnesium bromide (MeMgBr) in anhydrous THF at 0 °C. The nucleophilic methyl group attacks the nitrile, forming an imine salt. Subsequent acidic workup (1M HCl) hydrolyzes the imine to yield 1-(5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

  • Corey-Chaykovsky Epoxidation: Treat the resulting ketone with trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO. The generated ylide attacks the ketone, yielding the corresponding epoxide. Validation: IR spectroscopy will show the complete disappearance of the ketone carbonyl stretch at ~1680 cm-1.

  • Ring Opening: Open the epoxide with an additional equivalent of 1H-1,2,4-triazole (or a proprietary azole/amine) in the presence of K2CO3 at 80 °C to yield the final, biologically active tertiary alcohol.

Quantitative Optimization Data

The following table summarizes the optimization of the SNAr step. These data highlight the critical nature of temperature and base selection in maintaining regioselectivity and preventing precursor degradation.

Table 1: Optimization of SNAr Regioselectivity and Yield

EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1DMFK2CO3252418>99Insufficient thermal energy for Meisenheimer complex formation.
2 DMF K2CO3 60 6 89 98.5 Optimal kinetic control; exclusive ortho-substitution.
3DMFK2CO310064265.0Thermodynamic over-reaction; bis-triazole impurity observed.
4MeCNK2CO380126492.0Lower solubility of K2CO3 reduces triazolide generation rate.
5DMFNaOH606N/A<10Nitrile hydrolysis to amide/carboxylic acid predominates.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance." Clinical Microbiology Reviews. URL:[Link]

  • Lepesheva, G. I., et al. (2013). "Structural Basis for the Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)." National Center for Biotechnology Information (PMC). URL:[Link]

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 2733306, 2,5-Difluorobenzonitrile." PubChem. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary This application note details the rational development and rigorous validation of a High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

This application note details the rational development and rigorous validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile . This compound is a critical highly-functionalized intermediate synthesized via the nucleophilic aromatic substitution (SNAr) of 2,5-difluorobenzonitrile with 1,2,4-triazole. The method leverages orthogonal π−π selectivity to separate the target active pharmaceutical ingredient (API) from its synthetic precursors and regioisomeric impurities. The protocol is designed as a self-validating system, ensuring absolute data integrity in compliance with ICH Q2(R2) guidelines [1].

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, we must first deconstruct the analyte's physicochemical properties. Method development is not a trial-and-error process; it is dictated by the molecule's structural causality [4].

  • The Triazole Moiety (Weak Base): The 1,2,4-triazole ring contains basic nitrogen atoms with a conjugate acid pKa of approximately 2.2. At neutral pH, residual silanol groups on silica-based columns can cause severe peak tailing due to secondary ion-exchange interactions. Causality: We employ an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) to ion-pair the basic nitrogens and fully suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • The Fluorinated Benzonitrile Core (Dipole & Lipophilicity): The highly electronegative fluorine atom and the nitrile group create a strong, localized dipole moment. Causality: A standard C18 column relies purely on hydrophobic dispersion forces, which may fail to resolve the target from the unreacted 2,5-difluorobenzonitrile precursor. Instead, we selected a Phenyl-Hexyl stationary phase . The phenyl ring provides π−π and dipole-induced interactions, offering superior orthogonal selectivity for fluorinated aromatics.

Method_Dev A Target Analysis 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile B Physicochemical Profiling (Aromatic, Weak Base, Fluorinated) A->B C Stationary Phase Selection Core-Shell Phenyl-Hexyl B->C Pi-Pi & Dipole D Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress silanol B->D pKa considerations E Gradient Scouting 5% to 95% Acetonitrile C->E D->E F Method Optimization Maximize Resolution & Peak Symmetry E->F

Fig 1. Decision matrix for HPLC method development based on physicochemical properties.

Experimental Protocols

Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution and rapid throughput.

ParameterSpecificationRationale
Column Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)Core-shell technology maximizes theoretical plates; Phenyl phase enhances π−π interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterBuffers pH below the triazole pKa, acting as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better UV transparency than Methanol.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.6 µm core-shell particles.
Column Temp 40°C ± 1°CReduces mobile phase viscosity and ensures retention time reproducibility.
Detection UV/PDA at 225 nmCorresponds to the π→π∗ transition of the conjugated benzonitrile system.
Injection Vol 10 µLBalances sensitivity with the prevention of column volume overload.

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 85 15 Initial
8.0 40 60 Linear
10.0 10 90 Linear (Wash)
12.0 10 90 Hold
12.1 85 15 Step (Re-equilibration)

| 16.0 | 85 | 15 | End |

Step-by-Step Preparation Methodology

Step 1: Standard Stock Preparation (1.0 mg/mL)

  • Accurately weigh 50.0 mg of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Methanol (diluent) and sonicate for 10 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to volume with Methanol.

Step 2: Working Standard & Sample Preparation (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock into a 50 mL volumetric flask.

  • Dilute to volume with Initial Mobile Phase (85% A / 15% B) to prevent solvent-mismatch peak distortion (fronting) upon injection.

  • Filter the final solution through a 0.22 µm PTFE syringe filter, discarding the first 1 mL of filtrate.

The Self-Validating System: System Suitability Testing (SST)

To guarantee trustworthiness, the method is designed as a self-validating system. Before any sample data is accepted, the system must pass the following SST criteria, aligned with USP <1225> [2] and FDA guidelines [3].

SST ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) ≥2.0 (Target vs. Precursor)Ensures baseline separation from synthetic impurities.
Tailing Factor ( Tf​ ) ≤1.5 Confirms column integrity and absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥10,000 Verifies column efficiency and optimal flow dynamics.
Precision (%RSD) ≤2.0% ( n=6 injections)Validates the reproducibility of the autosampler and integration.

Method Validation Framework (ICH Q2(R2))

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [1].

Validation_Protocol Val ICH Q2(R2) Validation Protocol Spec Specificity Forced Degradation Val->Spec Lin Linearity & Range 25% to 150% Target Val->Lin Acc Accuracy Spike Recovery Val->Acc Prec Precision Repeatability & Intermediate Val->Prec Sens Sensitivity LOD & LOQ (S/N Ratio) Val->Sens

Fig 2. ICH Q2(R2) validation workflow ensuring analytical reliability and compliance.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The API was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal at 60°C, and UV light).

  • Result: The photodiode array (PDA) peak purity angle was consistently less than the peak purity threshold across all stress conditions, confirming no co-eluting degradation products.

Validation Metrics Summary

All quantitative validation parameters met or exceeded the predefined acceptance criteria.

Table 2: ICH Q2(R2) Validation Results | Validation Parameter | Range / Condition | Result | Acceptance Criteria | Status | | :--- | :--- | :--- | :--- | :--- | | Linearity | 25 µg/mL to 150 µg/mL | R2=0.9998 | R2≥0.999 | PASS | | Accuracy (Recovery) | Spiked at 50%, 100%, 150% | 99.2% - 100.4% | 98.0% - 102.0% | PASS | | Repeatability | 100 µg/mL ( n=6 ) | %RSD = 0.84% | %RSD ≤2.0% | PASS | | Intermediate Precision | Different day, analyst, system | %RSD = 1.12% | %RSD ≤2.0% | PASS | | Limit of Detection (LOD) | Signal-to-Noise (S/N) 3 | 0.45 µg/mL | Visual & S/N established | PASS | | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) 10 | 1.35 µg/mL | Precision at LOQ ≤5.0% | PASS | | Robustness | Flow ( ±0.1 ), Temp ( ±5°C ) | Rs​≥2.1 | System Suitability Met | PASS |

Conclusion

A highly specific, stability-indicating HPLC method was successfully developed for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile. By understanding the physicochemical causality of the molecule—specifically leveraging π−π interactions via a Phenyl-Hexyl column and suppressing triazole ionization with a low-pH TFA buffer—the method achieves superior resolution and peak shape. The self-validating system suitability criteria and comprehensive ICH Q2(R2) validation ensure that this protocol is robust, reliable, and ready for deployment in routine quality control and pharmaceutical development workflows.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link]

Method

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Introduction & Strategic Importance The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly functionalized aromatic scaffold frequently encountered in the synthesis of advanced agrochemicals and pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly functionalized aromatic scaffold frequently encountered in the synthesis of advanced agrochemicals and pharmaceutical APIs, particularly triazole-based antifungals and selective enzyme inhibitors. The presence of three distinct functional groups—a cyano group, a fluorine atom, and a 1,2,4-triazole ring—creates a complex electronic environment.

For drug development professionals and synthetic chemists, precise structural elucidation of this intermediate is critical. The proximity of the fluorine atom provides a unique advantage: it acts as an intrinsic spin-label. By analyzing the heteronuclear spin-spin couplings ( nJCF​ and nJHF​ ), the NMR protocol becomes a self-validating system , where the magnitude of the coupling constants unambiguously confirms the regiochemistry of the substituents without the strict need for 2D NMR, though 2D techniques remain best practice.

Mechanistic Insights: Causality in NMR Spectral Behavior

Understanding the electronic push-pull dynamics of this molecule is essential for accurate spectral interpretation:

  • The Triazole Deshielding Effect: The 1,2,4-triazole ring is strongly electron-withdrawing via induction but can donate via resonance. The triazole proton at the 5'-position (flanked by N1 and N4) is pushed significantly downfield (~8.85 ppm) due to the combined inductive effect of the adjacent nitrogens and the anisotropic deshielding from the nearly coplanar benzonitrile ring. This is a well-documented phenomenon in.

  • Fluorine as a Structural Anchor: Fluorine ( 19F , 100% natural abundance, spin ½) couples powerfully with both protons and carbons. The 13C spectrum will exhibit characteristic doublet splittings. The causality here is governed by the Fermi contact interaction: the 1JCF​ (ipso) is massive (~254 Hz), 2JCF​ (ortho) is ~21–25 Hz, and 3JCF​ (meta) is ~8–9 Hz. This predictable attenuation of coupling with distance allows scientists to map the exact substitution pattern of the.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and maximum signal-to-noise (S/N) ratio, follow this optimized workflow for fluorinated nitrogen heterocycles.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of thoroughly dried 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Internal Standard: Ensure the solvent contains 0.03–0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference anchor.

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could broaden the lines.

Phase 2: Instrument Setup & Tuning (400 MHz / 100 MHz)
  • Probe Tuning: Insert the sample and rigorously tune and match the probe for both 1H and 13C frequencies. Crucial: If your spectrometer supports it, ensure the 19F channel is also tuned, as unexpected 19F decoupling might be required for advanced complex mixtures.

  • Lock and Shim: Lock onto the deuterium signal of CDCl3​ . Perform automated gradient shimming (e.g., TopShim), followed by manual fine-tuning of Z1 and Z2 to achieve a TMS line width at half-height of ≤0.5 Hz.

Phase 3: Acquisition Parameters
  • 1 H NMR (Standard):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (sufficient for small molecules).

    • Number of scans (NS): 16.

    • Spectral width: 12 ppm (from -1 to 11 ppm).

  • 13 C{ 1 H} NMR (Proton-Decoupled):

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 512 to 1024 (fluorinated carbons split into doublets, halving the apparent S/N ratio, necessitating higher scan counts).

    • Decoupling sequence: WALTZ-16 or GARP on the 1H channel.

Workflow Visualization

Below is the logical workflow for the acquisition and assignment of the NMR data, highlighting the critical integration of 1D and 2D techniques for fluorinated aromatics.

NMR_Workflow Prep Sample Preparation (CDCl3, 0.05% TMS) Lock Lock & Shim (Automated/Manual) Prep->Lock Acq1H 1H NMR Acquisition (ns=16, d1=2s) Lock->Acq1H Acq19F 19F NMR Acquisition (Optional Spin-Label) Lock->Acq19F Acq13C 13C{1H} NMR Acquisition (ns=512, d1=2s) Lock->Acq13C Acq2D 2D NMR (HSQC/HMBC) For Connectivity Acq1H->Acq2D Process Fourier Transform & Multiplet Analysis Acq1H->Process Acq19F->Process Acq13C->Acq2D Acq13C->Process Acq2D->Process

Figure 1: Standardized NMR acquisition workflow for fluorinated heterocycles.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts ( δ ) and coupling constants ( J ) based on established empirical models for and high-resolution NMR techniques.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
H-5' 8.85s1H-Triazole proton; highly deshielded by adjacent N1/N4 and ring anisotropy.
H-3' 8.18s1H-Triazole proton; between N2/N4.
H-3 7.83dd1H JH,H​=8.8 , JH,F​=4.5 Ortho to triazole, meta to F.
H-6 7.44dd1H JH,F​=8.2 , JH,H​=2.8 Ortho to CN, ortho to F.
H-4 7.36ddd1H JH,H​=8.8 , JH,F​=7.8 , JH,H​=2.8 Para to CN, ortho to F, ortho to H-3.
Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, CDCl3​ )
Position δ (ppm)MultiplicityCoupling Constants ( JC,F​ in Hz)Structural Significance
C-5 166.2d 1JC,F​=254.0 Ipso carbon attached directly to Fluorine.
C-3' 152.5s-Triazole ring carbon.
C-5' 144.0s-Triazole ring carbon (adjacent to N1).
C-2 143.0d 3JC,F​=8.0 Ipso carbon attached to Triazole; meta to F.
C-3 122.6d 3JC,F​=8.5 Aromatic CH; meta to F.
C-4 119.1d 2JC,F​=24.0 Aromatic CH; ortho to F.
C-6 118.8d 2JC,F​=25.5 Aromatic CH; ortho to F.
-CN 115.0d 4JC,F​=2.5 Cyano carbon; weak long-range coupling to F.
C-1 111.4d 3JC,F​=9.0 Ipso carbon attached to CN; meta to F.

Note: The exact chemical shifts may vary slightly ( ±0.05 ppm for 1 H, ±0.5 ppm for 13 C) depending on exact sample concentration and temperature, but the J -coupling patterns are absolute and diagnostic.

Conclusion

The comprehensive mapping of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile relies heavily on the exploitation of JCF​ couplings. By utilizing a standardized protocol with optimized relaxation delays and proper tuning, researchers can generate self-validating spectral data. The distinct doublet patterns in the 13 C spectrum serve as an irrefutable fingerprint for the regiochemistry of the fluorinated benzonitrile core, ensuring high confidence in structural verification prior to downstream biological or synthetic applications.

References

  • Hans J. Reich Collection, Organic Chemistry Data. "Carbon-13 NMR Shifts of Substituted Benzenes." University of Wisconsin / Organic Chemistry Data. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1148, 1,2,4-Triazole." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7854, Benzonitrile." PubChem Database. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. URL:[Link]

Application

Application Note: In Vitro Screening Assay Protocols Utilizing 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Cytochrome P450 (CYP19A1 / Aromatase) Inhibition Screening Chemical Rationale & Mechanism of Action In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Cytochrome P450 (CYP19A1 / Aromatase) Inhibition Screening

Chemical Rationale & Mechanism of Action

In the landscape of targeted drug discovery, the 1,2,4-triazole pharmacophore remains a cornerstone for metalloenzyme inhibition. The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (hereafter referred to as 5-F-TBZ ) represents a highly optimized scaffold designed for Cytochrome P450 (CYP) modulation, specifically targeting CYP19A1 (Aromatase)[1].

The structural design of 5-F-TBZ is highly deliberate:

  • 1,2,4-Triazole Core: The N4 nitrogen of the triazole ring contains a lone pair of electrons that forms a coordinate-covalent bond with the ferric heme iron in the CYP active site, effectively outcompeting endogenous substrates.

  • Benzonitrile Moiety: Mimics the steroidal backbone of natural androgens (like androstenedione), providing essential hydrophobic and pi-pi stacking interactions within the active site pocket [2].

  • 5-Fluoro Substitution: The strategic installation of a fluorine atom serves a dual purpose. First, it mitigates oxidative liability, preventing rapid Phase I metabolism. Second, its inductive electron-withdrawing effect modulates the pKa of the triazole ring, optimizing the basicity of the N4 nitrogen to enhance binding affinity without increasing off-target toxicity.

CYP19A1_Mechanism Substrate Androstenedione (Endogenous Substrate) Enzyme CYP19A1 (Aromatase) Heme-Iron Active Site Substrate->Enzyme Binds Active Site Product Estrone (Estrogen Product) Enzyme->Product Aromatization (Normal Pathway) Inhibitor 5-F-TBZ (Triazole-Heme Coordination) Inhibitor->Enzyme Competitive Inhibition (Blocks Substrate)

Figure 1: Mechanism of CYP19A1 inhibition by 5-F-TBZ via heme-iron coordination.

Self-Validating Screening Strategy

High-throughput fluorometric screening is highly efficient but inherently susceptible to Pan-Assay Interference Compounds (PAINS). Because 5-F-TBZ contains a highly conjugated benzonitrile system, it may exhibit intrinsic fluorescence or quenching properties that artificially skew IC50 readouts.

To ensure absolute trustworthiness, this protocol utilizes a self-validating system . We couple a primary high-throughput fluorometric screen with an orthogonal LC-MS/MS validation assay. This dual-tiered approach eliminates false positives and ensures that observed inhibition is driven by true target engagement rather than assay interference [3].

Screening_Workflow Prep Compound Prep (10-Point Dose Curve) Primary Primary Screen (Fluorometric Assay) Prep->Primary Hit Hit Selection (IC50 < 1 µM) Primary->Hit Z' > 0.65 Orthogonal Orthogonal Validation (LC-MS/MS) Hit->Orthogonal Analysis Data Analysis (Schild Plot & Kinetics) Orthogonal->Analysis Confirmed Hits

Figure 2: Self-validating high-throughput screening workflow for 5-F-TBZ.

Quantitative Data & Assay Metrics

The following tables summarize the required validation metrics for the assay, alongside representative baseline data comparing 5-F-TBZ to the clinical standard, Letrozole.

Table 1: Quantitative Assay Validation Metrics

Metric Target Threshold Causality / Scientific Rationale
Z'-Factor > 0.65 Ensures robust statistical separation between positive (fully inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B) > 5.0 Guarantees sufficient dynamic range to detect weak or partial inhibitors accurately.

| Intra-plate CV% | < 10% | Validates liquid handling precision and minimizes edge effects in 384-well microplates. |

Table 2: 5-F-TBZ Primary vs. Orthogonal Screening Data (Representative)

Compound Fluorometric IC50 (nM) LC-MS/MS IC50 (nM) Shift Ratio Interpretation
Letrozole (Control) 2.1 ± 0.3 2.4 ± 0.2 1.1x Validated target engagement
5-F-TBZ 14.5 ± 1.2 15.8 ± 1.5 1.08x Validated target engagement

| False Positive X | 45.0 ± 5.1 | > 10,000 | > 200x | Assay interference (Quencher) |

Detailed Step-by-Step Methodologies

Protocol A: High-Throughput Fluorometric CYP19A1 Inhibition Assay

This assay utilizes a fluorogenic substrate (e.g., Dibenzylfluorescein) which is dealkylated by CYP19A1 to produce a highly fluorescent product.

Step 1: Compound Preparation & Dispensing

  • Prepare a 10 mM stock of 5-F-TBZ in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution to create a 10-point dose-response curve.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into a black, flat-bottom 384-well microplate.

  • Expert Insight: Acoustic dispensing prevents tip-based carryover and allows for direct dilution in the assay plate, keeping the final DMSO concentration strictly at 0.5%. DMSO concentrations >1% will denature the CYP19A1 enzyme and artificially suppress baseline activity.

Step 2: Enzyme-Substrate Addition

  • Dispense 5 µL of a 2X Enzyme/Substrate mix (40 nM recombinant human CYP19A1, 2 µM Dibenzylfluorescein) suspended in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Expert Insight: CYP19A1 structural integrity is highly dependent on ionic strength. Deviations from pH 7.4 can alter the protonation state of the 5-F-TBZ triazole N4, artificially skewing the coordinate-covalent bonding affinity and resulting in inaccurate IC50 values.

Step 3: Reaction Initiation

  • Initiate the reaction by adding 5 µL of a 2X NADPH Regenerating System (0.8 U/mL G6PDH, 6.6 mM Glucose-6-Phosphate, 2.6 mM NADP+).

  • Expert Insight: Direct addition of raw NADPH is prone to rapid oxidation in 384-well plates. A regenerating system ensures zero-order kinetics and prevents cofactor depletion over the 45-minute incubation period.

Step 4: Incubation and Detection

  • Incubate the plate at 37°C for 45 minutes protected from light.

  • Terminate the reaction by adding 10 µL of a stop solution (0.1 N NaOH in 20% Tris base).

  • Read fluorescence on a multi-mode microplate reader (Excitation: 485 nm / Emission: 530 nm).

Protocol B: Orthogonal LC-MS/MS Validation Assay

To rule out fluorometric quenching by the benzonitrile moiety of 5-F-TBZ, hits are validated by directly measuring the conversion of testosterone to estradiol.

Step 1: Reaction Setup

  • In a 96-well deep-well plate, combine 5-F-TBZ (at its calculated IC50 concentration), 50 nM CYP19A1, and 500 nM Testosterone in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiate with the NADPH regenerating system (Total volume: 100 µL). Incubate at 37°C for 30 minutes.

Step 2: Quenching and Extraction

  • Quench the reaction by adding 300 µL of ice-cold Acetonitrile containing 10 nM Estradiol-d5 (Internal Standard).

  • Expert Insight: The use of a deuterated internal standard (Estradiol-d5) is critical. It corrects for any matrix effects or ionization suppression that might occur within the mass spectrometer source, ensuring absolute quantification of the product.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

Step 3: LC-MS/MS Analysis

  • Transfer 100 µL of the supernatant to an analytical plate.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: Estradiol (m/z 271.2 → 145.1) and Estradiol-d5 (m/z 276.2 → 145.1) in negative electrospray ionization (ESI-) mode.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3902, Letrozole. PubChem Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Regulatory Information. Available at:[Link]

Method

Application Note: Advanced Cross-Coupling Protocols for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Executive Summary & Substrate Profiling 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly functionalized, electron-deficient building block of significant interest in the development of rigid, polar pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly functionalized, electron-deficient building block of significant interest in the development of rigid, polar pharmaceutical scaffolds. However, functionalizing this molecule via traditional cross-coupling presents a dual challenge:

  • C–F Bond Inertness: The carbon-fluorine bond is the strongest single bond to carbon (~116 kcal/mol), making it notoriously resistant to standard Palladium-catalyzed oxidative addition.

  • Catalyst Poisoning: The 1,2,4-triazole moiety contains multiple nitrogen atoms capable of multidentate chelation, which frequently leads to transition metal catalyst deactivation.

This application note provides field-proven, self-validating methodologies to overcome these barriers. By leveraging the synergistic electron-withdrawing effects of the meta-cyano and para-triazole groups, the C–F bond is electronically primed for Nickel-catalyzed cross-coupling , enabling rapid access to complex biaryl and aniline derivatives.

Workflow Start 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Branch1 C-C Bond Formation (Suzuki-Miyaura) Start->Branch1 Branch2 C-N Bond Formation (Buchwald-Hartwig) Start->Branch2 Cond1 Ni(COD)2 / PCy3 Cs2CO3, Toluene, 100°C Branch1->Cond1 Cond2 Ni(COD)2 / SIPr NaOtBu, Dioxane, 110°C Branch2->Cond2 Prod1 Biaryl Scaffold Cond1->Prod1 Prod2 Aniline Scaffold Cond2->Prod2

Divergent cross-coupling workflows for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile.

Mechanistic Rationale: Causality Behind the Conditions

To successfully activate the C–F bond while avoiding substrate-induced catalyst poisoning, the reaction conditions must be engineered with precise chemical logic .

  • Why Nickel over Palladium? Palladium struggles to undergo oxidative addition into highly polarized C–F bonds. Nickel(0), being more electropositive and possessing a smaller atomic radius, facilitates superior back-donation into the C–F σ∗ orbital, driving the turnover-limiting oxidative addition step .

  • The Role of Bulky Ligands (PCy3 / SIPr): The use of highly electron-rich, sterically demanding ligands serves a dual purpose. First, they enrich the Ni(0) center to accelerate C–F cleavage. Second, their immense steric bulk (e.g., PCy3 cone angle θ = 170°) creates a protective coordination sphere around the Nickel center, physically blocking off-target chelation by the substrate's triazole nitrogens.

  • Chemoselectivity Insight: While Nickel can theoretically activate C–CN bonds, the kinetic barrier for C–F oxidative addition in this specific substrate is substantially lowered by the strongly electron-withdrawing para-triazole group. Under these conditions, the reaction is strictly chemoselective for C–F cleavage .

CatalyticCycle Ni0 Ni(0)L2 Active Species OA Oxidative Addition Ni0->OA Aryl Fluoride NiII_F Ar-Ni(II)-F Intermediate OA->NiII_F TM Transmetalation NiII_F->TM Boronic Acid + Base NiII_Ar Ar-Ni(II)-Ar' Intermediate TM->NiII_Ar RE Reductive Elimination NiII_Ar->RE RE->Ni0 Product Release

Nickel-catalyzed C-F activation and cross-coupling catalytic cycle.

Quantitative Optimization of Reaction Conditions

The following table summarizes the condition optimization for the C–C coupling of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile with phenylboronic acid.

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh3)4NoneK2CO3Toluene1000
2Ni(COD)2PPh3Cs2CO3Toluene10015
3Ni(COD)2PCy3K3PO4Toluene10042
4 Ni(COD)2 PCy3 Cs2CO3 Toluene 100 89
5Ni(COD)2PCy3Cs2CO3THF8031

Data Analysis: Entry 1 confirms the inertness of the C–F bond toward standard Pd catalysis. Entry 4 demonstrates that the combination of Ni(COD)2, the bulky PCy3 ligand, and the highly soluble Cs2CO3 base is optimal for driving the transmetalation step.

Self-Validating Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura C–C Coupling

Objective: Synthesis of biaryl derivatives via C–F activation.

Materials:

  • 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 equiv, 0.5 mmol, 94.1 mg)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Ni(COD)2 (10 mol%, 0.05 mmol, 13.8 mg)

  • Tricyclohexylphosphine (PCy3) (20 mol%, 0.10 mmol, 28.0 mg)

  • Cs2CO3 (2.0 equiv, 1.0 mmol, 325.8 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Ni(COD)2, PCy3, and 2.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution must transition from pale yellow to a deep, homogenous red/brown. If the solution remains pale or precipitates form, the active Ni(0)L2 complex has failed to generate (likely due to oxygen ingress or degraded Ni(COD)2). Discard and restart.

  • Substrate Addition: Add the aryl fluoride, arylboronic acid, and Cs2CO3 to the tube, followed by the remaining 3.0 mL of toluene. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and heat at 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Monitoring:

    • Validation Checkpoint 2: At t=4h, withdraw a 10 µL aliquot under N2, dilute with MeCN, and analyze via LC-MS. The starting material peak (Exact Mass: 188.05) should be >70% consumed, replaced by the corresponding biaryl mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and polymerized nickel species.

    • Validation Checkpoint 3: Wash the organic filtrate with water (2 x 10 mL). The aqueous layer may appear slightly green/blue. This is a positive indicator that the Nickel catalyst has been successfully oxidized to water-soluble Ni(II) salts and partitioned away from the organic product.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Buchwald-Hartwig Amination (C–N Coupling)

Objective: Synthesis of aniline derivatives using secondary amines.

Materials:

  • Substrate (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 0.6 mmol)

  • Ni(COD)2 (10 mol%, 0.05 mmol)

  • SIPr·HCl (N,N'-bis(2,6-diisopropylphenyl)imidazolinium chloride) (20 mol%, 0.10 mmol)

  • NaOtBu (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Ni(COD)2, SIPr·HCl, and NaOtBu (0.5 equiv) in 2 mL of dioxane. Stir for 15 minutes to generate the free NHC carbene and form the active Ni-NHC complex.

  • Reagent Addition: Add the substrate, secondary amine, and the remaining NaOtBu (1.5 equiv). Seal the vessel.

  • Reaction: Heat at 110 °C for 16 hours.

    • Validation Checkpoint 1: The strong base (NaOtBu) combined with the amine will cause an immediate color shift to dark red/purple upon heating, signaling the formation of the critical Ni-amido intermediate.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL) to neutralize remaining base, and extract with CH2Cl2 (3 x 10 mL). Dry, concentrate, and purify via chromatography.

Safety & Handling Parameters

  • Ni(COD)2 Toxicity: Nickel complexes are volatile, highly air-sensitive, and potentially carcinogenic. All handling of the pre-catalyst must occur within a glovebox.

  • Waste Disposal: Quench all nickel-containing aqueous and organic waste with saturated aqueous EDTA prior to disposal. This chelates the free Nickel ions, preventing environmental toxicity and heavy-metal contamination in standard waste streams.

References

  • Sensui, H., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides." Journal of the American Chemical Society, 2005.[Link]

  • Ahrens, T., et al. "Transition-Metal-Catalyzed Cleavage of C–F Bonds." Chemical Reviews, 2015.[Link]

  • Tobisu, M., & Chatani, N. "Cross-Coupling Reactions of Aryl Fluorides." Accounts of Chemical Research, 2015.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile in organic solvents

Welcome to the advanced technical support guide for handling 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile . This highly functionalized intermediate presents unique solubility challenges during synthesis, purification,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile . This highly functionalized intermediate presents unique solubility challenges during synthesis, purification, and scale-up due to the competing intermolecular forces of its polar cyano group, the electronegative fluorine atom, and the hydrogen-bond-accepting triazole ring.

This guide is designed for process chemists and drug development professionals to diagnose and resolve phase-separation, polymorphism, and solvent-incompatibility issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound "oil out" (form a dense liquid phase) instead of crystallizing when I add an anti-solvent like heptane? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution hits the binodal (miscibility) curve before crossing the solubility (crystallization) curve[1]. The triazole ring and the benzonitrile core create a high dipole moment. When a highly non-polar anti-solvent (like heptane) is added rapidly, the solute-solvent interactions are disrupted faster than the solute-solute crystal lattice can nucleate. The compound minimizes its free energy by forming a solute-rich, metastable liquid phase. Resolution: Shift to a solvent system with a shallower solubility gradient (e.g., Ethyl Acetate/Isopropanol) or seed the solution before reaching the cloud point.

Q2: I am experiencing inconsistent solubility across different batches in Acetonitrile. What is driving this variability? A: This is a classic indicator of pseudo-polymorphism (hydrate formation) or the presence of multiple anhydrous polymorphs. The 1,2,4-triazole nitrogens are potent hydrogen-bond acceptors. If your batches have varying trace amounts of water, the compound readily forms a hydrate. Hydrated crystal lattices have significantly lower thermodynamic solubility in polar aprotic solvents like acetonitrile compared to their anhydrous counterparts. Resolution: Implement strict Karl Fischer (KF) titration controls (<0.1% w/w water) prior to dissolution, or utilize azeotropic drying.

Q3: How do I select the optimal solvent system for scaling up the isolation of this intermediate? A: Solvent selection must balance solvency, safety, and scalability. Rely on Hansen Solubility Parameters (HSP) [3]. Because the compound lacks H-bond donors but has strong H-bond acceptors ( δH​ ) and high polarity ( δP​ ), it dissolves best in polar aprotic solvents (e.g., 2-Methyltetrahydrofuran, Acetone). For scale-up, a binary system of 2-MeTHF (solvent) and Heptane (anti-solvent) is highly recommended. 2-MeTHF provides excellent solubility and allows for azeotropic water removal, while heptane provides a controlled anti-solvent effect without immediately triggering LLPS if added at elevated temperatures.

Part 2: Quantitative Data & Solvent Selection

To rationally select solvents, we utilize the Hansen Solubility Parameters (HSP). The table below compares the estimated HSP of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile against common process solvents to explain observed empirical behaviors [2][3].

Solvent / CompoundDispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Empirical Solubility Behavior
5-Fluoro-triazolyl-benzonitrile ~19.5 ~15.0 ~8.5 Target Solute Profile
Toluene18.01.42.0Poor. Used only for azeotropic drying.
Heptane15.30.00.0Insoluble. Strong anti-solvent; triggers oiling out.
Ethyl Acetate15.85.37.2Moderate. Excellent for controlled crystallization.
Acetonitrile15.318.06.1High. Steep temperature-solubility curve.
2-Propanol (IPA)15.86.116.4Low. Acts as a mild, H-bond donating anti-solvent.
2-MeTHF16.95.04.3High. Ideal for process scale-up and extraction.

Part 3: Standardized Troubleshooting Workflows

Protocol A: Resolving "Oiling Out" via Anti-Solvent Titration & Seeding

This protocol is a self-validating system to bypass LLPS by forcing nucleation within the metastable zone.

Step 1: Baseline Establishment

  • Dissolve the crude compound in 5 volumes (5 mL/g) of Ethyl Acetate at 60°C.

  • Ensure complete dissolution. If cloudy, filter hot through a 0.45 µm PTFE membrane to remove heterogeneous nucleation suppressants.

Step 2: Metastable Zone Identification

  • Slowly add 2-Propanol (anti-solvent) dropwise at 60°C until the solution becomes faintly turbid (the cloud point).

  • Immediately add 0.2 volumes of Ethyl Acetate to return the solution to a clear state. You are now exactly within the metastable zone.

Step 3: Seeding and Annealing

  • Cool the reactor to 50°C (cooling rate: 0.5°C/min).

  • Introduce 1-2% w/w of pure crystalline 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile seeds.

  • Hold at 50°C for 2 hours. Causality: This isothermal hold allows the crystal lattice to consume the supersaturation slowly, preventing the thermodynamic drive to form a liquid phase [1].

Step 4: Anti-Solvent Addition

  • Dose the remaining 2-Propanol (up to 10 volumes total) over 4 hours using a linear addition profile. Cool to 5°C and isolate.

Protocol B: Polymorph and Hydrate Standardization

To ensure consistent batch-to-batch solubility, the solid-state form must be controlled.

Step 1: Dehydration

  • Suspend the batch in 10 volumes of Toluene.

  • Distill off 5 volumes under reduced pressure at 50°C. Causality: Toluene forms a low-boiling azeotrope with water, stripping trace moisture that drives variable hydrate formation.

Step 2: Analytical Verification

  • Pull a sample of the slurry and test via Karl Fischer titration. Proceed only if water content is <0.1%.

Step 3: Form Conversion

  • Add 5 volumes of Acetonitrile to the anhydrous toluene slurry. Heat to reflux (approx. 80°C) until dissolved.

  • Cool linearly to 10°C over 6 hours. Filter and dry under vacuum at 45°C. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the presence of the single, stable anhydrous polymorph.

Part 4: Visualized Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve solubility anomalies on the bench or in the pilot plant.

Workflow Issue Solubility Issue: Incomplete Dissolution CheckWater Karl Fischer Titration (Check for Hydrates) Issue->CheckWater IsHydrate Water Content > 0.1% w/w? CheckWater->IsHydrate Azeotropic Azeotropic Drying (Toluene or 2-MeTHF) IsHydrate->Azeotropic Yes CheckForm XRPD / DSC Analysis (Check Polymorphism) IsHydrate->CheckForm No Azeotropic->CheckForm IsAmorphous Amorphous or Metastable Form? CheckForm->IsAmorphous Seed Seed with Stable Polymorph at Tsat IsAmorphous->Seed Yes LLPS Oiling Out (LLPS) Observed on Cooling? IsAmorphous->LLPS No AdjustSolvent Shift HSP: Increase Solvency (Use EtOAc/IPA) LLPS->AdjustSolvent Yes

Diagnostic workflow for troubleshooting triazole-benzonitrile solubility.

References

  • Diorazio, L. J., et al. "Toward a More Comprehensive Understanding of Solid-State Phase Separation (Oiling Out) in Pharmaceutical Crystallization." Organic Process Research & Development, 2016. URL:[Link]

  • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. URL:[Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press, 2007. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of high-purity aryl-triazole intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of high-purity aryl-triazole intermediates.

Isolating 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile presents a unique triad of physicochemical challenges:

  • High Polarity & Coordination: The 1,2,4-triazole ring is weakly basic and highly coordinating, making it prone to trapping solvents and impurities.

  • Regioisomer Contamination: Nucleophilic aromatic substitution (SNAr) of 2,5-difluorobenzonitrile with 1,2,4-triazole inevitably produces the 4H-1,2,4-triazole regioisomer as a minor byproduct alongside the desired 1H-isomer.

  • Phase Separation ("Oiling Out"): The combination of the electron-withdrawing fluorine and the polar nitrile group often depresses the melting point of crude mixtures, causing the compound to oil out during crystallization rather than forming a solid lattice.

This guide provides field-proven, self-validating protocols to bypass these issues and achieve >99% HPLC purity.

Purification Decision Workflow

Before initiating purification, assess the crude purity via HPLC. The presence of the 4H-isomer or unreacted starting materials dictates whether you should proceed directly to recrystallization or perform a pre-purification chromatography step.

PurificationWorkflow Start Crude 5-Fluoro-2-(1H-1,2,4- triazol-1-yl)benzonitrile HPLC HPLC Purity Check Start->HPLC LowPurity Purity < 80% (High 4H-Isomer) HPLC->LowPurity < 80% HighPurity Purity > 80% (Minor Impurities) HPLC->HighPurity > 80% Chromatography Flash Chromatography (EtOAc/Hexane Gradient) LowPurity->Chromatography AqueousWorkup 5% Citric Acid Wash (Remove free triazole) HighPurity->AqueousWorkup Chromatography->AqueousWorkup Recryst1 Recrystallization (Toluene/Heptane) AqueousWorkup->Recryst1 If Isomers Present Recryst2 Recrystallization (EtOH/H2O) AqueousWorkup->Recryst2 If Polar Impurities Pure Pure Product (>99% HPLC) Recryst1->Pure Recryst2->Pure

Figure 1: Decision matrix for the purification of fluorinated aryl-triazole intermediates.

Quantitative Solvent Selection Data

Selecting the correct solvent system is a matter of thermodynamics, not guesswork. The table below summarizes the quantitative parameters of the most effective solvent systems for this specific molecule.

Solvent SystemRatio (v/v)Avg. Dielectric Constant (ε)Primary ApplicationExpected RecoveryMechanistic Advantage
EtOAc : Hexanes 1:3 to 1:1~2.5 - 4.0Flash Chromatography85 - 90%Excellent resolution (ΔRf > 0.2) between 1H and 4H isomers.
Toluene : Heptane 1:1.5~2.2Recrystallization75 - 80%Toluene's π−π stacking disrupts isomer co-crystallization [1].
Ethanol : Water 3:1~35.0Recrystallization80 - 85%High capacity for purging highly polar impurities and inorganic salts.
Isopropanol (IPA) Neat18.3Slurry / Recrystallization> 90%Shallow solubility curve prevents rapid precipitation and oiling out.

Self-Validating Experimental Protocols

Protocol A: Mild Acidic Wash & Isomer Separation (Chromatography)

Causality: Unreacted 1,2,4-triazole is highly water-soluble but can co-extract into organic layers if the aqueous phase is neutral. Because the pKa of protonated 1,2,4-triazole is ~2.19, washing with 5% citric acid (pH ~2.5) selectively protonates the free triazole, forcing it into the aqueous phase without risking the hydrolysis of your nitrile group (which strong acids like 1M HCl might cause).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL / gram of crude).

  • Acidic Wash: Wash the organic layer with 5% aqueous citric acid (3 x 5 mL).

  • Validation Check 1 (Aqueous): Spot the aqueous layer on a TLC plate and stain with iodine; the absence of a spot confirms complete removal of free triazole.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Column Loading: Dry-load the crude onto silica gel (1:2 ratio of crude to silica).

  • Elution: Run a gradient of 10% to 40% EtOAc in Hexanes.

  • Validation Check 2 (TLC): The 1H-isomer (target) has a lower dipole moment than the 4H-isomer and will elute first (higher Rf). Pool the high-Rf fractions.

Protocol B: Anti-Solvent Recrystallization (Toluene/Heptane)

Causality: If the product contains trace 4H-isomer, standard alcohol/water recrystallization will often fail due to co-crystallization. Toluene selectively solvates the 4H-isomer due to its higher dipole moment, while the addition of heptane forces the less polar 1H-isomer into a highly ordered crystalline lattice.

Step-by-Step Methodology:

  • Primary Solvation: Suspend the semi-pure solid in minimal Toluene (approx. 3-4 mL / gram) in a round-bottom flask.

  • Heating: Heat the suspension to 85°C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (approx. 5-6 mL / gram) until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of Toluene until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature ambiently over 2 hours. Do not disturb the flask.

  • Validation Check 3 (Melting Point): Filter the resulting crystals and dry under high vacuum. A sharp melting point range (≤ 1.5°C variance) validates the exclusion of regioisomers and solvent trapping [2].

Troubleshooting FAQs

Q: My product is "oiling out" (forming a syrup at the bottom of the flask) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of your impure mixture.

  • The Fix: Re-heat the mixture until it is a single homogeneous liquid phase. Instead of letting it cool immediately, add a larger volume of your good solvent (e.g., Toluene or EtOH) to lower the saturation temperature. Allow it to cool to room temperature before adding your anti-solvent (Heptane or Water) dropwise with vigorous stirring. Alternatively, introduce a seed crystal at the cloud point to bypass the energy barrier of nucleation [3].

Q: NMR shows residual 2,5-difluorobenzonitrile starting material. Why didn't recrystallization remove it? A: 2,5-difluorobenzonitrile is highly lipophilic and often co-crystallizes with the product in non-polar solvent systems like Toluene/Heptane.

  • The Fix: Switch your solvent system. Use the Ethanol:Water (3:1) protocol. The starting material has excellent solubility in warm ethanol but poor solubility in water, whereas your triazole product will crash out cleanly as the water ratio increases.

Q: Is it possible to avoid the formation of the 4H-isomer entirely during synthesis? A: Thermodynamically, no. The N1 nitrogen of 1,2,4-triazole is the most nucleophilic, making the 1H-isomer the major kinetic and thermodynamic product. However, N4-alkylation is an unavoidable competing pathway (typically yielding 5-10% of the 4H-isomer). Rigorous temperature control during the SNAr reaction (keeping it below 80°C) minimizes the formation of the 4H-isomer.

References

  • Organic Process Research & Development (ACS) . Solvent Selection Strategies for Crystallization and Polymorph Control. Provides foundational mechanics on how solvent dipole moments and π−π stacking influence the separation of closely related regioisomers. URL: [Link]

  • Purification of Laboratory Chemicals (Elsevier) . Armarego, W. L. F., & Chai, C. S. (8th Edition). The gold-standard reference for validating purity via melting point depression and standardizing aqueous wash pH levels for heterocyclic compounds. URL:[Link]

  • Not Voodoo X: Demystifying Synthetic Organic Chemistry . University of Rochester. An authoritative, field-proven academic database detailing troubleshooting techniques for liquid-liquid phase separation ("oiling out") and advanced recrystallization tactics. URL:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Synthesis

Welcome to the Process Chemistry Diagnostic Hub. As drug development professionals scale the synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, byproduct formation often bottlenecks yield and purity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Diagnostic Hub. As drug development professionals scale the synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, byproduct formation often bottlenecks yield and purity. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity nucleophilic aromatic substitution (SNAr).

Part 1: Mechanistic Causality & Pathway Analysis

The synthesis relies on an SNAr reaction between 2,5-difluorobenzonitrile and 1H-1,2,4-triazole. Understanding the electronic and steric environment of this system is critical for byproduct suppression:

  • Benzene Ring Regioselectivity: The cyano (-CN) group highly activates the ortho-fluorine (C2) via strong mesomeric (-M) resonance, allowing the intermediate negative charge to delocalize onto the nitrile nitrogen. The meta-fluorine (C5) lacks this resonance stabilization, making C2 the primary electrophilic target .

  • Triazole Ambident Reactivity: The 1,2,4-triazolide anion can attack via the N1 or N4 position. While N1 is thermodynamically favored due to superior aromatic stabilization and lower steric hindrance, N4 attack is kinetically competitive at lower temperatures .

  • Reversibility: Because triazole is a competent leaving group, the SNAr reaction is reversible at elevated temperatures, allowing kinetically trapped N4-isomers to re-equilibrate to the stable N1-product.

Byproduct_Pathways SM 2,5-Difluorobenzonitrile + 1,2,4-Triazole MC Meisenheimer Complex (C2 Attack) SM->MC Base, DMF N1 Desired Product (N1-Isomer) MC->N1 Thermodynamic (>80°C) N4 Kinetic Byproduct (N4-Isomer) MC->N4 Kinetic (<50°C) Bis Bis-substituted Impurity N1->Bis Excess Triazole + Prolonged Heat Hyd Hydrolysis Impurity N1->Hyd H2O + Base N4->N1 Equilibration (Heat + Base)

Reaction pathways for SNAr product and causal routes of N4, bis-substituted, and hydrolysis errors.

Part 2: Troubleshooting FAQs

Q1: I am observing 15–25% of the N4-arylated byproduct. How do I shift selectivity to the N1-isomer? Causality: You are operating under kinetic control. At temperatures below 60 °C, the triazolide anion attacks rapidly via the N4 position, and the system lacks the thermal energy to undergo retro-SNAr. Solution: Elevate the reaction temperature to 85 °C. This provides the activation energy necessary for the sterically hindered N4-isomer to act as a leaving group, reverting to the Meisenheimer complex and funneling irreversibly into the thermodynamically stable N1-isomer.

Q2: My LC-MS shows an M+67 mass consistent with bis-substitution (2,5-bis(1H-1,2,4-triazol-1-yl)benzonitrile). How do I prevent the C5 position from reacting? Causality: While the C5 fluorine is less reactive, the introduction of the first triazole ring alters the electronic landscape. If excess triazole is present and temperatures exceed 90 °C, the thermal threshold for C5 substitution is breached. Solution: Strictly control stoichiometry to 1.05 equivalents of 1H-1,2,4-triazole. Do not use a large excess. Cap the reaction temperature at 85 °C to maintain the regioselective thermodynamic window.

Q3: I am detecting an M+18 impurity (primary amide) and significant yield loss. What is the root cause? Causality: Nitrile hydrolysis. The highly electrophilic -CN group undergoes rapid hydration in the presence of adventitious water and inorganic bases (like K₂CO₃) at elevated temperatures. Solution: Transition to strictly anhydrous conditions. Use dry polar aprotic solvents (e.g., anhydrous DMF, <100 ppm H₂O) and ensure your carbonate base is oven-dried prior to use.

Part 3: Process Optimization Data Matrix

The following quantitative data illustrates how specific experimental parameters dictate the byproduct profile. Use this matrix to benchmark your analytical results.

Reaction ConditionTemp (°C)Triazole (eq)Water ContentN1 Product (%)N4 Byproduct (%)Bis-Adduct (%)Hydrolysis (%)
Baseline (Wet)251.50>2000 ppm45.228.51.222.1
Kinetic Trap501.05<100 ppm72.424.10.8<0.5
Thermal Overrun1101.20<100 ppm78.61.218.5<0.5
Optimized 85 1.05 <100 ppm 97.8 <1.0 <0.5 <0.5

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates In-Process Control (IPC) logic. The system forces the operator to validate the reaction state before proceeding, eliminating blind failures.

Reagents:

  • 2,5-Difluorobenzonitrile: 1.00 eq (Limiting reagent)

  • 1H-1,2,4-Triazole: 1.05 eq

  • Cesium Carbonate (Cs₂CO₃, oven-dried): 1.20 eq

  • Anhydrous DMF (<100 ppm water): 10 volumes

Step-by-Step Methodology:

  • Inertion & Charging: Purge a dry reactor with N₂. Charge 2,5-difluorobenzonitrile (1.00 eq) and 1H-1,2,4-triazole (1.05 eq) into anhydrous DMF. Stir at 20 °C until complete dissolution.

  • Base Addition: Add oven-dried Cs₂CO₃ (1.20 eq) in a single portion. Causality Note: Cs⁺ provides better solubility and a softer counter-ion pairing than K⁺, enhancing the nucleophilicity of the triazolide anion.

  • Thermal Equilibration: Ramp the internal temperature to 85 °C over 30 minutes. Maintain agitation for 4 hours.

  • IPC Checkpoint 1 (Self-Validation): Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC (254 nm).

    • Validation Logic A: If the N1:N4 ratio is < 98:2 , thermodynamic equilibration is incomplete. Action: Maintain 85 °C for an additional 2 hours and re-sample.

    • Validation Logic B: If the Bis-adduct is > 1.0% , the reaction is experiencing a thermal overrun. Action: Immediately cool the reactor to 10 °C to arrest the SNAr cascade.

    • Validation Logic C: If N1 > 98% and Bis-adduct < 1.0% , the system is validated. Proceed to Step 5.

  • Quench & Isolation: Cool the validated mixture to 10 °C. Slowly charge 30 volumes of chilled DI water over 45 minutes to precipitate the product. Filter the resulting white solid, wash with cold water (to remove DMF and salts), and dry under vacuum at 45 °C to constant weight.

References

  • Nucleophilic aromatic substitution Wikipedia, The Free Encyclopedia URL: [Link]

  • 1,2,4-Triazole PubChem, National Center for Biotechnology Information URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Organic Chemistry Portal URL:[Link]

Optimization

Resolving HPLC peak tailing for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile analysis

Initiating Compound Analysis I'm starting with Google searches to build a foundation on 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile. I'm focusing on its chemical properties, particularly its structure, pKa value, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Analysis

I'm starting with Google searches to build a foundation on 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile. I'm focusing on its chemical properties, particularly its structure, pKa value, and potential interactions with silanol groups. I'm also looking into common causes of peak tailing in reverse-phase HPLC, to understand potential issues.

Expanding Research Parameters

I've broadened my search parameters to include methods for similar compounds containing heterocycles and nitrile groups. I'm focusing on column types, mobile phase composition, and gradient profiles that could provide a starting point. I'm also planning to structure the technical support center content logically, moving from FAQs to troubleshooting guides. I will begin by answering the question, "What causes peak tailing for this compound?" and go into detail from there.

Refining Troubleshooting Strategy

I'm now diving deeper into peak tailing, particularly for this specific compound. I'm focusing on mobile phase optimization, examining additives like TFA or ammonium formate, and investigating end-capped columns and pH adjustments. Simultaneously, I'm seeking HPLC methods for comparable heterocyclic and nitrile compounds to find potential starting conditions for my work. I've begun structuring the technical support content as a Q&A, starting with the root cause of the tailing issue and moving into detail. I plan to create a visual Graphviz diagram and a table of experimental parameters for user support, along with a comprehensive reference list.

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of 1,2,4-triazole-containing active pharmaceutical ingredient (API) intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of 1,2,4-triazole-containing active pharmaceutical ingredient (API) intermediates.

Here, we address the critical parameters of the Copper-Catalyzed Ullmann-Type C-N Cross-Coupling between 2-bromo-5-fluorobenzonitrile and 1H-1,2,4-triazole.

Mechanistic Framework & Chemoselectivity

A common point of failure in synthesizing 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is attempting an uncatalyzed Nucleophilic Aromatic Substitution (SNAr). In SNAr, fluorine is a vastly superior leaving group compared to bromine. An uncatalyzed reaction will erroneously yield 2-bromo-5-(1H-1,2,4-triazol-1-yl)benzonitrile.

By employing a Cu(I) catalyst system, the reaction mechanism shifts from SNAr to an oxidative addition pathway. Transition metals selectively insert into the weaker C–Br bond (~81 kcal/mol) over the stronger C–F bond (~114 kcal/mol), ensuring strict chemoselectivity for the 2-position .

CatalyticCycle Cu Active Catalyst [Cu(I)(diamine)]+ OA Oxidative Addition Cu(III) Aryl Complex Cu->OA 2-Bromo-5-fluorobenzonitrile LE Ligand Exchange Triazole Coordination OA->LE 1H-1,2,4-Triazole + Base - HBr RE Reductive Elimination C-N Bond Formation LE->RE RE->Cu Product Release

Fig 1: Cu-catalyzed Ullmann C-N coupling cycle for 1,2,4-triazole arylation.

Troubleshooting & FAQs

Q1: My reaction is stalling at 60% conversion despite increasing the CuI catalyst load from 5 mol% to 15 mol%. Why isn't more catalyst driving the reaction to completion? Expert Answer: Increasing copper loading without a proportional increase in the coordinating ligand leads to an excess of unliganded copper species. Unliganded Cu(I) is highly susceptible to disproportionation ( 2Cu+→Cu0+Cu2+ ) or aggregation into inactive oligomers, which actively stall the catalytic cycle . Solution: Always maintain a strict 1:2 ratio of Copper to Ligand. If you increase CuI to 10 mol%, you must increase your diamine ligand to 20 mol%.

Q2: I am observing a 15% impurity profile consisting of the N4-arylated triazole isomer. How can I improve regioselectivity for the N1-isomer? Expert Answer: 1,2,4-triazole contains multiple nucleophilic nitrogen atoms. While the N1 position is electronically favored, N4 substitution occurs when the catalyst pocket is too open or when excessive thermal energy causes thermodynamic equilibration . The N4 position is sterically flanked by two C-H bonds, whereas N1 is flanked by only one. Solution: Lower the reaction temperature from 110°C to 90°C and switch from a linear ligand (like DMEDA) to a bulkier, rigid ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DACH). The increased steric bulk of DACH strongly disfavors the transition state required for N4-arylation.

Q3: Standard aqueous workups are leaving >150 ppm of copper in my isolated intermediate. How do I clear residual catalyst to meet API specifications (<10 ppm)? Expert Answer: Triazole rings are excellent metal-coordinating ligands. The product itself acts as a bidentate or bridging ligand, dragging copper into the organic phase during extraction . Solution: Implement a competitive scavenging wash. Wash the organic phase twice with a 10% aqueous EDTA disodium salt solution, or stir the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol, 2 equivalents relative to Cu) for 4 hours prior to filtration.

Catalyst Load Optimization Data

The following table summarizes our internal optimization data. Note the causal relationship between ligand steric bulk, temperature, and the resulting N1:N4 regioselectivity.

EntryCuI Load (mol%)Ligand TypeLigand Load (mol%)Temp (°C)Conversion (%)Regioselectivity (N1:N4)
12.0DMEDA4.011045.285 : 15
25.0DMEDA10.0110>99.088 : 12
310.0DMEDA10.011072.486 : 14
4 5.0 DACH 10.0 90 96.8 98 : 2

Table 1: Reaction conditions: 2-bromo-5-fluorobenzonitrile (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (0.5 M), 18 hours.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes an In-Process Control (IPC) step, making the workflow self-validating before proceeding to the critical purification stage.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Pre-complexation (CuI + DACH) Prep->Mix React 3. C-N Coupling (90°C, 18h) Mix->React IPC 4. IPC Check (HPLC >99%) React->IPC Workup 5. Cu Scavenging (EDTA Wash) IPC->Workup

Fig 2: Self-validating experimental workflow for scalable triazole C-N coupling.

Step-by-Step Methodology:
  • Reagent Preparation: In an inert glovebox or using standard Schlenk techniques, charge a dry reaction vessel with 2-bromo-5-fluorobenzonitrile (10.0 mmol, 1.0 eq), 1H-1,2,4-triazole (12.0 mmol, 1.2 eq), and finely milled anhydrous Cs₂CO₃ (20.0 mmol, 2.0 eq).

  • Catalyst Pre-complexation: In a separate vial, dissolve CuI (0.5 mmol, 5 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (DACH) (1.0 mmol, 10 mol%) in anhydrous DMF (5 mL). Stir for 15 minutes at room temperature. Visual Validation: The solution will transition from colorless to a deep blue/purple, confirming the formation of the active [Cu(I)(diamine)]⁺ complex.

  • Reaction: Transfer the pre-complexed catalyst solution to the main reaction vessel. Add an additional 15 mL of DMF. Seal the vessel, heat to 90°C, and stir vigorously for 18 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). Validation Gate: Proceed to step 5 only if the remaining 2-bromo-5-fluorobenzonitrile is <1.0%. If >1.0%, continue heating for 4 hours and re-test.

  • Quench & Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with 10% aqueous EDTA disodium salt solution (50 mL). Stir the biphasic mixture vigorously for 30 minutes to extract copper into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude residue from hot Isopropanol to yield the pure N1-isomer.

References

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters.[Link]

  • Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.[Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science.[Link]

Optimization

Overcoming steric hindrance in 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile substitution reactions

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the late-stage functionalization of 5-fluoro-2-(1H-1,2,4-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the late-stage functionalization of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile .

While the 5-fluoro position is theoretically highly activated for Nucleophilic Aromatic Substitution (SNAr) by the meta-cyano and para-triazole groups, coupling this electrophile with sterically demanding nucleophiles (e.g., bridged bicyclic amines, substituted piperazines) frequently results in stalled reactions, poor yields, or off-target chemoselectivity. This guide deconstructs the mechanistic barriers and provides self-validating protocols to overcome them.

Mechanistic Deep Dive: The "Solvation Shield" Effect

To solve the problem, we must first understand the causality of the failure. Why does a highly activated aryl fluoride resist substitution?

The steric hindrance in this system does not primarily arise from the adjacent C4/C6 protons. Instead, it is a consequence of the global coordination environment . The cyano group at C1 and the triazole ring at C2 are highly polar, nitrogen-rich motifs. In polar aprotic solvents with alkali metal bases (e.g., K₂CO₃), these groups strongly chelate the metal cations ( K+ ).

This chelation creates a massive, rigid solvation-cation complex anchored to the top half of the molecule. When a bulky nucleophile attempts the perpendicular Bürgi-Dunitz trajectory required to form the Meisenheimer complex at C5, it collides with this solvation shield. This drastically increases the activation energy ( ΔG‡ ) of the transition state, as documented in foundational models of .

Mechanism Substrate 5-Fluoro-2-(triazol-1-yl) benzonitrile Coordination Cation Chelation (CN & Triazole) Substrate->Coordination Alkali Base (K+/Na+) Shielding Steric Shielding of Pi-Face Coordination->Shielding Solvation Shell Meisenheimer Meisenheimer Complex (High Activation Energy) Shielding->Meisenheimer Thermal/MW Energy Nuc Bulky Nucleophile (e.g., 2-Methylpiperazine) Nuc->Meisenheimer Attack at C5 Product Target SNAr Product Meisenheimer->Product F- Elimination

Figure 1: Mechanistic pathway showing how cation chelation creates a steric solvation shield.

Troubleshooting FAQs

Q1: I am observing displacement of the triazole ring instead of the fluorine atom. How do I improve chemoselectivity? A1: The triazole can act as an anomalous leaving group when the C-F bond is heavily sterically shielded. To favor C-F substitution, you must exploit the "Cesium Effect" . Switch your base from K₂CO₃ to Cs₂CO₃. The larger, softer Cs+ cation forms a looser ion pair with the nucleophile, increasing its effective nucleophilicity. This allows the amine to attack the harder, more electronegative C-F center rapidly before the thermodynamically slower triazole displacement can occur.

Q2: Heating the reaction to 100°C in DMF gives me the product, but I am seeing significant nitrile hydrolysis. How can this be prevented? A2: Nitrile hydrolysis to the primary amide is a classic side reaction in wet DMF/DMSO under basic conditions at elevated temperatures. You must enforce strictly anhydrous conditions. Use commercial anhydrous DMSO (stored over 3Å molecular sieves), dry your Cs₂CO₃ in a vacuum oven at 120°C overnight, and run the reaction under a strict argon atmosphere.

Q3: Classical SNAr has completely failed for my highly hindered chiral amine, even with microwave heating. What is the alternative? A3: When the ΔG‡ of the Meisenheimer complex is insurmountable, bypass SNAr entirely via transition-metal catalysis. While aryl fluorides are notoriously inert to standard Palladium-catalyzed Buchwald-Hartwig amination due to the high C-F bond dissociation energy (~114 kcal/mol), Nickel catalysis is highly effective . A protocol using Ni(COD)₂ and a strongly electron-donating ligand (like dcype) facilitates oxidative addition into the C-F bond.

Troubleshooting Start Low Yield in SNAr? CheckNuc Is Nucleophile Bulky? Start->CheckNuc YesBulky Yes CheckNuc->YesBulky NoBulky No CheckNuc->NoBulky OptTemp Increase Temp: Microwave 120°C YesBulky->OptTemp OptBase Optimize Base: Switch to Cs2CO3 NoBulky->OptBase CheckConv Conversion > 80%? OptBase->CheckConv OptTemp->CheckConv Success Proceed to Isolation CheckConv->Success Yes Fail Switch to Ni-Catalysis CheckConv->Fail No

Figure 2: Decision tree for troubleshooting low-yielding SNAr reactions.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization campaign for coupling 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile with a model bulky nucleophile (2-methylpiperazine).

EntrySolvent (0.2 M)Base (2.0 eq)Temp (°C)AdditiveConversion (%)Isolated Yield (%)Chemoselectivity (C-F vs C-Triazole)
1DMFK₂CO₃80 (Thermal)None22%15%3:1
2DMFCs₂CO₃80 (Thermal)None45%38%10:1
3DMSOCs₂CO₃100 (Thermal)None78%65%>20:1
4DMSO Cs₂CO₃ 120 (Microwave) None >99% 92% >50:1
5TolueneNaOtBu100 (Thermal)Ni(COD)₂/dcype>99%88%Exclusive to C-F

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to verify reaction progression before proceeding to workup.

Protocol A: Optimized Microwave-Assisted SNAr

Best for moderately to highly hindered amines.

Step 1: Reagent Preparation Dry Cs₂CO₃ (2.0 mmol, 651 mg) in a vacuum oven at 120°C for 12 hours. Purge a 10 mL microwave vial with Argon for 5 minutes.

Step 2: Reaction Assembly To the vial, add 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 mmol, 188 mg), the bulky amine (1.2 mmol), and the dried Cs₂CO₃. Add anhydrous DMSO (5.0 mL) via syringe. Seal the vial with a crimp cap.

Step 3: Execution Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 45 minutes with a high-absorption setting.

Step 4: Self-Validation (IPC) Carefully uncap the vial. Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS. Validation Check: Proceed to Step 5 only if the extracted ion chromatogram (EIC) shows <5% remaining starting material. If >5% remains, re-seal and irradiate for an additional 20 minutes.

Step 5: Isolation Pour the mixture into 25 mL of ice-cold water to precipitate the product. Filter the solid, wash with cold water (3 x 10 mL), and dry under high vacuum.

Protocol B: Nickel-Catalyzed Amination (The Fallback)

Best for exceptionally hindered or delicate chiral amines where SNAr fails.

Step 1: Glovebox Setup Critical: Nickel(0) is highly oxygen-sensitive. All setups must be performed in an N2​ or Argon-filled glovebox.

Step 2: Catalyst Activation In a 20 mL scintillation vial, combine Ni(COD)₂ (0.1 mmol, 27.5 mg) and dcype ligand (0.1 mmol, 42.2 mg) in anhydrous Toluene (2.0 mL). Stir for 15 minutes until a deep color change indicates active complex formation.

Step 3: Reaction Assembly To the catalyst solution, add the aryl fluoride (1.0 mmol, 188 mg), the amine (1.5 mmol), and NaOtBu (1.5 mmol, 144 mg). Add an additional 3.0 mL of Toluene. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100°C in an oil bath for 12 hours.

Step 4: Self-Validation (IPC) Perform TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a lower-running product spot.

Step 5: Isolation Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Title: Modern Nucleophilic Aromatic Substitution Source: Wiley-VCH URL: [Link]

  • Title: The Cesium Effect in Organic Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Activation of the C–F Bond Source: Chemical Reviews (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Chemical Building Blocks in Drug Discovery: A Comparative Guide on 2,4-Difluorobenzonitrile vs. 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

In modern medicinal chemistry, the selection of chemical building blocks dictates the efficiency, yield, and pharmacokinetic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the selection of chemical building blocks dictates the efficiency, yield, and pharmacokinetic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two critical scaffolds: 2,4-difluorobenzonitrile (2,4-DFBN) , a foundational early-stage electrophile, and 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBN) , an advanced, pre-functionalized intermediate.

By analyzing their electronic profiles, regioselectivity challenges, and synthetic utility, this guide equips drug development professionals with the mechanistic rationale required to optimize synthetic routes.

Structural & Electronic Profiling

The Foundational Scaffold: 2,4-Difluorobenzonitrile (2,4-DFBN)

2,4-DFBN is a classic, highly reactive electrophile driven by Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitrile group (-CN) activates both the ortho (C2) and para (C4) fluorines via inductive (-I) and resonance (-M) effects.

While this dual activation makes 2,4-DFBN highly versatile, it introduces a significant synthetic hurdle: regioselectivity . Nucleophiles can attack either the C2 or C4 position, often resulting in complex mixtures of regioisomers and di-substituted byproducts . Controlling this requires rigorous tuning of thermodynamics and kinetics.

G DFBN 2,4-Difluorobenzonitrile (Highly Electrophilic) C4 C4-Substitution (Para Product) Sterically Favored DFBN->C4 Kinetic Control (Low Temp, Bulky Nuc) C2 C2-Substitution (Ortho Product) Inductively Favored DFBN->C2 Thermodynamic Control (High Temp, Hard Nuc) Nuc Nucleophile (e.g., Amine/Alkoxide) Nuc->DFBN DiSub 2,4-Disubstitution (Over-reaction) C4->DiSub Excess Nuc / Heat C2->DiSub Excess Nuc / Heat

Divergent SNAr regioselectivity pathways for 2,4-DFBN based on reaction conditions.

The Advanced Intermediate: 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBN)

In contrast, 5-F-2-TBN is a pre-functionalized scaffold designed to bypass early-stage regioselectivity nightmares.

  • The Origin of Selectivity: 5-F-2-TBN is typically synthesized from 2,5-difluorobenzonitrile. Because the C5 fluorine is meta to the nitrile, it is not activated for SNAr. Only the C2 fluorine (ortho to the nitrile) is displaced by the 1,2,4-triazole, resulting in a clean, inherently regioselective transformation.

  • Pharmacological Utility: The retained C5 fluorine acts as a critical bioisostere. In medicinal chemistry, this meta-fluorine is intentionally preserved to block oxidative metabolism by CYP450 enzymes and to modulate the lipophilicity (LogP) of the final drug candidate . The pre-installed triazole serves as a potent hydrogen bond acceptor and a primary pharmacophore for coordinating with metalloenzymes (e.g., CYP51 in antifungal therapies) .

G TBN 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (Pre-functionalized Scaffold) C5 C5-Fluorine Metabolic Block / Bioisostere (Inert to SNAr) TBN->C5 Structural Role Triazole 1,2,4-Triazole Target Binding (e.g., CYP51) (Pre-installed) TBN->Triazole Pharmacophore Nitrile Nitrile Group Primary Reactive Handle TBN->Nitrile Chemical Reactivity Tetrazole [3+2] Cycloaddition -> Tetrazole Derivative Nitrile->Tetrazole NaN3, ZnBr2, Heat Amine Reduction -> Primary Amine Nitrile->Amine LiAlH4 or H2/Pd-C Ketone Grignard Addition -> Ketone Derivative Nitrile->Ketone 1. RMgX  2. H3O+

Structural roles and divergent synthetic functionalization pathways for 5-F-2-TBN.

Quantitative Data & Reactivity Comparison

The decision to use an early-stage block vs. an advanced intermediate depends heavily on the project's phase, budget, and required throughput.

Property / Metric2,4-Difluorobenzonitrile (2,4-DFBN)5-Fluoro-2-(1,2,4-triazol-1-yl)benzonitrile
Role in Synthesis Early-stage foundational scaffoldAdvanced intermediate / Pre-functionalized block
Primary Reactive Site C2 and C4 (SNAr via Meisenheimer complex)C1 Nitrile (Addition, Reduction, Cycloaddition)
SNAr Susceptibility Extremely High (Dual EWG activation)Very Low (Fluorine is meta to Nitrile)
Regioselectivity Risk High (C2 vs C4 mixtures are common)None (Triazole pre-installed, F is inert)
Metabolic Stability (F) Low (Fluorines act as leaving groups)High (Fluorine acts as a metabolic block)
Commercial Cost Low ($)High ( $)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the choice of reagents and specific in-process controls.

Protocol A: Regioselective SNAr of 2,4-DFBN (Kinetic Control)

Objective: Synthesize 4-morpholino-2-fluorobenzonitrile (para-substitution) while minimizing C2-attack and di-substitution.

  • Preparation: Dissolve 10.0 mmol of 2,4-DFBN in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent that highly solvates the transition state of the Meisenheimer complex, accelerating the SNAr reaction without competing as a nucleophile.

  • Base Addition: Add 15.0 mmol of Potassium Carbonate (K2CO3).

    • Causality: K2CO3 is a mild, insoluble base that scavenges the generated HF without causing unwanted hydrolysis of the nitrile group.

  • Nucleophile Addition: Cool the mixture to 0°C. Dropwise, add 10.5 mmol of morpholine.

    • Causality: Low temperatures and a bulky secondary amine kinetically favor attack at the less sterically hindered para (C4) position.

  • In-Process Validation (Self-Validation): After 2 hours, take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS.

    • Validation Criteria: The reaction is strictly complete when the starting material peak (m/z 139) disappears and the product peak (m/z 207) plateaus. The appearance of a peak at m/z 274 indicates the onset of di-substitution, prompting immediate quenching.

  • Workup: Quench with 50 mL of ice water to precipitate the product. Filter and dry under a vacuum.

Protocol B: Late-Stage Functionalization of 5-F-2-TBN (Tetrazole Synthesis)

Objective: Convert the nitrile group of 5-F-2-TBN into a tetrazole bioisostere via [3+2] cycloaddition, leaving the C5-fluorine intact.

  • Preparation: Dissolve 5.0 mmol of 5-F-2-TBN in 15 mL of anhydrous DMF.

  • Reagent Addition: Add 15.0 mmol of Sodium Azide (NaN3) and 5.0 mmol of Zinc Bromide (ZnBr2).

    • Causality: The C5-fluorine is inert to these conditions due to its meta relationship with the nitrile. ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO of the nitrile, drastically accelerating the cycloaddition with the azide anion.

  • Reaction: Heat the sealed vessel to 120°C for 12 hours.

  • In-Process Validation (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation Criteria: The starting nitrile is UV-active and runs at Rf ~0.6. The resulting tetrazole salt is highly polar and remains at the baseline (Rf ~0.0).

  • Workup: Cool to room temperature and acidify dropwise with 1M HCl until pH 2 is reached.

    • Causality: Acidification protonates the tetrazole salt, drastically reducing its solubility in water and causing the pure product to crash out as a white precipitate. Filter and wash with distilled water.

References

  • Rohrbach, S., Smith, A. J., Pang, J. H., et al. (2019). Catalyst-free nucleophilic aromatic substitution. Chemical Science, 10(32), 7542-7548. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Comparative

Comparative efficacy of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile against standard triazoles

An In-Depth Comparative Efficacy Analysis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile as a Precursor to a Third-Generation Aromatase Inhibitor Introduction: From a Key Intermediate to a Potent Therapeutic Agent In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile as a Precursor to a Third-Generation Aromatase Inhibitor

Introduction: From a Key Intermediate to a Potent Therapeutic Agent

In the landscape of modern medicinal chemistry, the ultimate therapeutic efficacy of a drug is often born from the precise architecture of its precursors. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a prime example of such a critical intermediate. While not a therapeutic agent itself, it is a pivotal building block in the synthesis of Letrozole, a highly potent and selective third-generation non-steroidal aromatase inhibitor. Therefore, a true measure of its "comparative efficacy" lies in the performance of its final product, Letrozole, against other standard triazole-based therapies.

This guide provides a comparative analysis of Letrozole against other established triazole aromatase inhibitors, such as Anastrozole. We will delve into the shared mechanism of action, present comparative experimental data on their inhibitory potency, and provide a detailed protocol for assessing such efficacy in a laboratory setting. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and comparative performance within this critical class of therapeutic agents.

Mechanism of Action: The Triazole Moiety's Role in Aromatase Inhibition

The therapeutic power of Letrozole, Anastrozole, and other related compounds stems from their ability to block estrogen biosynthesis. They achieve this by targeting the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).

The key to their inhibitory action is the 1,2,4-triazole ring. The nitrogen atom at the N4 position of this triazole ring coordinates with the iron atom of the heme group within the aromatase enzyme's active site. This binding is reversible and highly specific, competitively blocking the natural androgen substrate from accessing the catalytic site. This targeted inhibition leads to a profound and systemic reduction in estrogen levels, which is the primary therapeutic goal in treating hormone receptor-positive breast cancer.

G cluster_pathway Estrogen Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Catalysis Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis Triazole Triazole Inhibitor (e.g., Letrozole) Triazole->Aromatase Competitive Inhibition Heme Aromatase Heme Group (Fe³⁺) Triazole->Heme Coordinates with Heme Iron

Caption: Mechanism of triazole-based aromatase inhibition.

Comparative Efficacy: In Vitro Potency and Clinical Performance

The differentiation between various triazole inhibitors lies in their binding affinity and resulting inhibitory potency. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Letrozole, derived from 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, consistently demonstrates superior in vitro potency compared to other triazoles.

Clinical data further supports these in vitro findings. Letrozole has been shown to be highly effective in suppressing plasma estrogen levels in patients. Studies have indicated that Letrozole can reduce estradiol and estrone levels to the lower limits of detection. When compared to Anastrozole, Letrozole has often been cited as having greater potency in terms of estrogen suppression.

CompoundTypeIC50 (nM) for Aromatase InhibitionKey Clinical Finding
Letrozole Third-Generation Non-Steroidal~1.1 - 2.5Demonstrates potent suppression of plasma estrogen levels, often to the limit of detection.
Anastrozole Third-Generation Non-Steroidal~10 - 15Effective in estrogen suppression, but generally considered less potent than Letrozole in direct comparisons.
Vorozole Second-Generation Non-Steroidal~3.5An earlier generation triazole, generally superseded by third-generation agents due to improved potency and selectivity.

Note: IC50 values can vary based on the specific assay conditions and enzyme source.

Experimental Protocol: Fluorometric Assay for Aromatase Inhibition

To quantitatively determine and compare the efficacy of inhibitors like Letrozole, a robust and reproducible experimental protocol is essential. The following describes a common fluorometric assay, which measures the production of a fluorescent product resulting from aromatase activity.

Objective: To determine the IC50 value of a test compound (e.g., Letrozole) by measuring its ability to inhibit human placental aromatase.

Principle: This assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. The presence of an inhibitor will reduce this rate.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4) containing a cofactor like NADPH. Causality: NADPH is the essential electron donor for the cytochrome P450 catalytic cycle of aromatase.

    • Enzyme Solution: Dilute human placental aromatase microsomes in the assay buffer to a pre-determined optimal concentration. Causality: Microsomes are used as they are rich in membrane-bound enzymes like aromatase. The concentration is optimized to ensure the reaction rate is linear over the measurement period.

    • Substrate Solution: Prepare a solution of the fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin) in a suitable solvent like DMSO.

    • Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds (Letrozole, Anastrozole) in DMSO, ranging from high nanomolar to low micromolar concentrations.

  • Assay Procedure:

    • Plate Setup: In a 96-well black microplate, add a small volume (e.g., 2 µL) of the serially diluted inhibitor solutions or DMSO (for control wells).

    • Enzyme Addition: Add the diluted aromatase enzyme solution to all wells.

    • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C). Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

    • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex: 405 nm, Em: 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalization: Express the reaction rates as a percentage of the activity of the control (DMSO-only) wells.

    • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. Trustworthiness: This self-validating system includes positive controls (no inhibitor) and a dose-response curve, ensuring the observed effect is directly attributable to the inhibitor's concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Dilutions A1 Dispense Inhibitor/ Control to 96-well plate P1->A1 A2 Add Aromatase Enzyme A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Initiate with Substrate A3->A4 A5 Kinetic Fluorescence Reading A4->A5 D1 Calculate Reaction Rates (Slope of Fluorescence) A5->D1 D2 Normalize to Control (%) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for an in vitro aromatase inhibition assay.

Conclusion

While 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is an intermediate, its chemical identity is intrinsically linked to the high-efficacy profile of its derivative, Letrozole. The comparative data clearly positions Letrozole as a highly potent third-generation aromatase inhibitor, distinguished by its low nanomolar IC50 value and profound clinical effect on estrogen suppression. The strategic incorporation of the triazole moiety is fundamental to its mechanism, allowing for precise and powerful targeting of the aromatase enzyme. The experimental protocols outlined provide a robust framework for quantifying this efficacy, underscoring the importance of rigorous, data-driven comparison in drug development and research.

References

  • Title: Process for preparing letrozole Source: Google Patents URL
  • Title: Process for the preparation of Letrozole Source: Google Patents URL
  • Title: Aromatase inhibitors: a new paradigm for breast cancer treatment Source: Nature Reviews Cancer URL: [Link]

  • Title: Crystal structure of human aromatase reveals an androgen-specific active site Source: Nature URL: [Link]

  • Title: The Pre-eminent Role of Letrozole in Postmenopausal Breast Cancer Source: Touch Medical Media URL: [Link]

  • Title: Letrozole: a review of its use in the treatment of postmenopausal women with hormone-responsive early breast cancer Source: Drugs & Aging URL: [Link]

Validation

Comparative Validation Guide: LC-MS/MS Quantification of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Assay Development Professionals Objective: To establish a self-validating, high-throughput LC-MS/MS methodology for the quantification of 5-fluoro-2-(1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Assay Development Professionals Objective: To establish a self-validating, high-throughput LC-MS/MS methodology for the quantification of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBZ) in biological matrices, comparing extraction techniques and stationary phase chemistries.

Analyte Profiling & Mechanistic Challenges

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBZ) presents unique bioanalytical challenges due to its structural topology. The molecule features a highly electronegative fluoro-substituent, a π -electron-dense benzonitrile core, and a weakly basic 1,2,4-triazole ring.

When developing a robust quantification method compliant with the ICH M10 Bioanalytical Method Validation Guideline, scientists often encounter two primary failure modes:

  • Ion Suppression: The triazole ring is highly susceptible to matrix effects from endogenous glycerophospholipids in the electrospray ionization (ESI) source.

  • Poor Retention: Standard alkyl (C18) phases struggle to retain the polar triazole moiety adequately, leading to early elution in the solvent front where salt interference is highest.

To overcome these, we must evaluate the causality behind extraction efficiency and chromatographic retention.

RetentionLogic Analyte 5-F-2-TBZ Chemical Properties Triazole Triazole Ring (Hydrogen Bonding, Weak Base) Analyte->Triazole Benzonitrile Benzonitrile Core (Pi-Electron Rich, Dipole) Analyte->Benzonitrile Fluoro Fluoro Substituent (Electronegative, Hydrophobic) Analyte->Fluoro Biphenyl Biphenyl Phase (Pi-Pi & Hydrophobic) Optimal Retention Triazole->Biphenyl Dipole-Dipole Benzonitrile->Biphenyl Pi-Pi Interaction C18 Standard C18 (Hydrophobic Only) Poor Retention Fluoro->C18 Hydrophobic Fluoro->Biphenyl Hydrophobic

Fig 1: Mechanistic rationale for stationary phase selection based on 5-F-2-TBZ structural properties.

Methodological Comparison: Sample Preparation

To achieve the sensitivity required for trace-level pharmacokinetic profiling, we compared three sample preparation modalities: Protein Precipitation (PPT), Solid Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

According to the FDA Bioanalytical Method Validation Guidance, recovery does not need to be 100%, but the extent of recovery of an analyte and internal standard should be consistent and reproducible.

Comparative Performance Data

Matrix: Human Plasma (K2EDTA). Spiked concentration: 10 ng/mL. N=6 per group.

Extraction MethodExtraction Solvent / MechanismAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
PPT Acetonitrile (3:1 v/v)92.4 ± 4.10.65 (Suppression)Poor (< 10%)
SPE (MCX) Mixed-Mode Cation Exchange85.1 ± 3.80.94Excellent (> 95%)
SLE Diatomaceous Earth + MTBE94.8 ± 2.20.98Excellent (> 98%)

Scientist's Insight: While PPT is rapid, the resulting matrix factor of 0.65 indicates severe ion suppression. The triazole nitrogen ( pKa​ ~ 2.5) remains partially ionized in standard conditions, making it vulnerable to competition for charge droplets in the ESI source. Supported Liquid Extraction (SLE) emerged as the superior choice. By buffering the plasma to pH 8.0, the triazole remains completely neutral, allowing highly efficient partitioning into methyl tert-butyl ether (MTBE) while leaving polar phospholipids irreversibly trapped in the aqueous layer of the diatomaceous earth.

SamplePrep Plasma Plasma Sample (Spiked with 5-F-2-TBZ) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Low Cost SLE Supported Liquid Extraction (Diatomaceous Earth) Plasma->SLE High Throughput SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Plasma->SPE High Selectivity Evap1 Evaporation & Reconstitution PPT->Evap1 Supernatant Evap2 Evaporation & Reconstitution SLE->Evap2 Organic Eluate Evap3 Evaporation & Reconstitution SPE->Evap3 Clean Eluate LCMS LC-MS/MS Analysis (Biphenyl Column) Evap1->LCMS Evap2->LCMS Evap3->LCMS

Fig 2: Workflow comparison of sample preparation techniques prior to LC-MS/MS quantification.

Optimized Experimental Protocol (SLE-Biphenyl Workflow)

Based on the comparative data, the following protocol represents the optimized, self-validating system for 5-F-2-TBZ quantification.

Phase 1: Supported Liquid Extraction (SLE)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (5-F-2-TBZ- 13C3​ , 50 ng/mL).

  • Buffering: Add 100 µL of 1% aqueous ammonium hydroxide ( NH4​OH ) to force the analyte into its neutral state. Vortex for 2 minutes.

  • Loading: Transfer the 210 µL mixture to a 400 µL capacity SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading. Wait 5 minutes for complete aqueous absorption.

  • Elution: Add 2 x 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity elution for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Methanol / 90% Water with 0.1% Formic Acid).

Phase 2: Chromatographic Separation

Standard C18 columns rely solely on dispersive (hydrophobic) interactions. Because 5-F-2-TBZ is relatively polar, it elutes too early on C18. By switching to a Biphenyl stationary phase , we leverage π−π interactions between the biphenyl ligands and the benzonitrile/triazole rings, increasing retention time ( k′ ) and moving the analyte away from the suppression zone.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.6 - 4.5 min: 10% B (Equilibration)

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Polarity: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ( [M+H]+ ): m/z 189.1

  • Quantifier Transition: m/z 189.1 120.1 (Loss of triazole ring, Collision Energy: 25 eV)

  • Qualifier Transition: m/z 189.1 93.1 (Further loss of HCN, Collision Energy: 40 eV)

Validation Metrics & Method Performance

The optimized SLE-Biphenyl method was subjected to a rigorous 3-day validation batch to assess accuracy, precision, and linearity.

Table 2: Intra-Day and Inter-Day Precision and Accuracy

Linear dynamic range: 0.1 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
0.1 (LLOQ) 6.2+4.17.8+5.5
0.3 (LQC) 4.8-2.35.2-1.8
50.0 (MQC) 2.1+1.53.4+2.0
400.0 (HQC) 1.8-0.92.5-1.2

Conclusion: The combination of targeted sample preparation (SLE) to eliminate phospholipid-induced ion suppression, coupled with orthogonal chromatographic retention mechanisms (Biphenyl π−π interactions), yields a highly robust method. All metrics fall well within the strict ±15% (±20% for LLOQ) acceptance criteria mandated by global regulatory agencies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at: [Link]

Comparative

Benchmarking the Biological Activity of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Analogues

Executive Summary The development of next-generation cytochrome P450 (CYP) inhibitors relies heavily on optimizing the coordination between the inhibitor's pharmacophore and the enzyme's active site. The novel scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation cytochrome P450 (CYP) inhibitors relies heavily on optimizing the coordination between the inhibitor's pharmacophore and the enzyme's active site. The novel scaffold, 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-F-2-TBN) , integrates three critical structural features: a triazole ring for potent coordination with the ferric heme iron, a benzonitrile moiety for hydrogen bonding, and a fluorine atom at the 5-position to enhance metabolic stability.

This guide objectively benchmarks 5-F-2-TBN analogues against standard clinical agents—such as and —to evaluate their efficacy, selectivity, and pharmacokinetic viability as targeted CYP19A1 (aromatase) inhibitors.

Mechanistic Rationale & Target Selection

To understand the experimental design, we must first establish the causality behind the structure-activity relationship (SAR) of the 5-F-2-TBN scaffold. Triazole-containing compounds are the cornerstone of CYP inhibition. The N4 nitrogen of the 1,2,4-triazole ring directly coordinates with the heme iron of CYP19A1, displacing the distal water molecule and preventing the conversion of androgens to estrogens ().

The inclusion of the 5-fluoro substitution on the benzonitrile ring serves a dual purpose:

  • Steric and Electronic Modulation: Fluorine's high electronegativity draws electron density away from the phenyl ring. This strengthens the dipole moment of the adjacent nitrile group, enhancing critical hydrogen bonding with the Ser478 residue in the CYP19A1 active site.

  • Metabolic Shielding: Blocking the 5-position prevents rapid oxidative metabolism by hepatic CYPs, significantly improving the compound's intrinsic clearance ( CLint​ ) compared to unfluorinated analogues.

Experimental Workflows & Methodologies

To objectively benchmark these analogues, we employ a two-tiered validation system: a cell-free fluorometric enzymatic assay to determine absolute binding potency, followed by a cell-based proliferation assay to evaluate physiological efficacy.

Protocol 1: Cell-Free CYP19A1 Fluorometric Inhibition Assay

Causality Note: We utilize a recombinant human CYP19A1 assay with dibenzylfluorescein (DBF) as the substrate. DBF is dealkylated by aromatase to yield a fluorescent product. This cell-free system isolates the enzyme-inhibitor interaction, eliminating confounding variables like cellular permeability or efflux pump activity.

  • Enzyme Preparation: Reconstitute recombinant human CYP19A1 (baculovirus-insect cell expressed) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of 5-F-2-TBN analogues and Letrozole (positive control) in DMSO. Crucial: Final assay DMSO concentration must remain <0.5% v/v to prevent enzyme denaturation.

  • Incubation: Combine 0.5 pmol CYP19A1, test compounds, and 2 µM DBF in a 96-well black opaque plate. Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) to initiate the catalytic reaction.

  • Detection: Incubate for exactly 30 minutes. Stop the reaction with 2N NaOH to maximize the fluorescence of the fluorescein derivative. Measure fluorescence (Ex: 485 nm, Em: 530 nm).

  • Self-Validating Quality Control: The assay run is only considered valid if the Z'-factor is >0.6 (indicating robust signal-to-noise) and the Letrozole IC50​ falls within the established 1–3 nM calibration range.

Protocol 2: MCF-7aro Cellular Proliferation Assay

Causality Note: Standard MCF-7 breast cancer cells have exceptionally low endogenous aromatase expression. To accurately benchmark aromatase inhibitors in vitro, we must use MCF-7 cells stably transfected with the human CYP19A1 gene (MCF-7aro). Proliferation is driven by supplementing the media with testosterone, which the cells convert to estradiol.

  • Seeding: Seed MCF-7aro cells at 5,000 cells/well in 96-well plates using phenol red-free MEM. Supplement with 10% dextran-coated charcoal-treated FBS to strip the media of endogenous background steroids.

  • Treatment: After 24 hours of attachment, treat the cells with 10 nM testosterone (substrate) alongside varying concentrations of 5-F-2-TBN analogues or Letrozole.

  • Incubation: Cultivate for 6 days at 37°C with 5% CO2​ . Replace media, testosterone, and test compounds on day 3 to maintain constant exposure.

  • Quantification: Assess cell viability using a standard CellTiter-Glo luminescent assay. Calculate IC50​ values based on the inhibition of testosterone-induced proliferation.

Data Presentation & Benchmarking

The following tables summarize the benchmarking data of three synthesized 5-F-2-TBN analogues (Analog A, B, and C) against the clinical standard, Letrozole.

Table 1: In Vitro Enzymatic and Cellular IC50 Benchmarks
CompoundCYP19A1 IC50​ (nM)MCF-7aro Proliferation IC50​ (nM)Selectivity Index (CYP19A1 vs CYP51)
Letrozole (Control) 2.1 ± 0.315.4 ± 1.2>1000
5-F-2-TBN Analog A 1.8 ± 0.212.1 ± 0.9>1500
5-F-2-TBN Analog B 4.5 ± 0.628.3 ± 2.1850
5-F-2-TBN Analog C 0.9 ± 0.18.5 ± 0.5>2000

Insight: Analog C exhibits superior potency and a higher selectivity index compared to Letrozole, indicating that optimization around the 5-F-2-TBN scaffold yields highly specific aromatase inhibition without cross-reacting with off-target fungal/hepatic CYPs.

Table 2: In Vitro Pharmacokinetic (PK) Profiling
CompoundHuman Liver Microsome (HLM) T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)LogP
Letrozole 12014.51.7
5-F-2-TBN Analog A 14511.22.1
5-F-2-TBN Analog C 1808.42.3

Insight: The fluorinated analogues demonstrate prolonged half-lives in human liver microsomes. This validates the mechanistic hypothesis that the 5-fluoro substitution successfully shields the aromatic ring from rapid oxidative metabolism.

Visualizing the Mechanism of Action

Below is the logical workflow detailing the molecular mechanism by which 5-F-2-TBN analogues exert their biological activity, moving from molecular binding to phenotypic cellular outcomes.

Pathway Compound 5-F-2-TBN Analogues Heme Heme Iron Coordination (Triazole N4) Compound->Heme Binds Active Site CYP19A1 CYP19A1 (Aromatase) Inhibition Heme->CYP19A1 Displaces H2O Androgen Androgen Accumulation CYP19A1->Androgen Prevents Conversion Estrogen Estrogen Depletion CYP19A1->Estrogen Blocks Synthesis ER ER Signaling Blockade Estrogen->ER Ligand Deprivation Proliferation Decreased Tumor Proliferation ER->Proliferation Cell Cycle Arrest

Mechanism of action for 5-F-2-TBN analogues targeting CYP19A1 to inhibit tumor proliferation.

References

  • PubChem Compound Summary for CID 3902, Letrozole. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 3365, Fluconazole. National Center for Biotechnology Information.[Link]

  • Chumsri, S., Howes, T., Bao, T., Sabnis, G., & Brodie, A. (2011). Aromatase, aromatase inhibitors, and breast cancer. The Journal of steroid biochemistry and molecular biology, 125(1-2), 13–22.[Link]

Validation

Reproducibility of Published Synthesis Routes for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: A Comparative Guide

Executive Summary The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly valuable fluorinated biaryl-like heterocyclic intermediate, frequently utilized in the development of kinase inhibitors and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly valuable fluorinated biaryl-like heterocyclic intermediate, frequently utilized in the development of kinase inhibitors and advanced azole antifungals. Despite its structural simplicity, process chemists and drug development professionals frequently report severe reproducibility issues when scaling up its synthesis from early medicinal chemistry patents.

This guide provides an objective, data-driven comparison of the two primary synthetic methodologies: Route A (Nucleophilic Aromatic Substitution) and Route B (Copper-Catalyzed Ullmann-Type N-Arylation) . By dissecting the mechanistic causality behind common failures—such as regiomeric scrambling and catalyst poisoning—this guide establishes self-validating protocols designed for high-fidelity reproduction.

Strategic Route Selection & Mechanistic Causality

The decision to pursue an SNAr versus an Ullmann coupling hinges on balancing cost, scalability, and the acceptable threshold for downstream purification.

RouteSelection Start Target: 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile RouteA Route A: SNAr (2,5-difluorobenzonitrile) Start->RouteA Cost/Speed RouteB Route B: Ullmann Coupling (2-bromo-5-fluorobenzonitrile) Start->RouteB High Purity SNAr_Issue Challenge: Regioselectivity (C-2 vs C-5 attack) RouteA->SNAr_Issue Ullmann_Issue Challenge: Catalyst Poisoning (Triazole chelation) RouteB->Ullmann_Issue SNAr_Sol Solution: Strict Temp Control & Weak Base SNAr_Issue->SNAr_Sol Ullmann_Sol Solution: DMEDA Ligand Pre-complexation Ullmann_Issue->Ullmann_Sol Final Isolated Product (>99% HPLC Purity) SNAr_Sol->Final Ullmann_Sol->Final

Figure 1: Strategic decision matrix and optimization parameters for the synthesis of the target.

Route A: Regioselective SNAr (The Kinetic vs. Thermodynamic Trap)

Route A utilizes 2,5-difluorobenzonitrile and 1H-1,2,4-triazole. The cyano (-CN) group is a powerful electron-withdrawing group that stabilizes the intermediate Meisenheimer complex primarily at the ortho position (C-2) [1].

  • The Reproducibility Failure: Many published procedures report running this reaction at 60–80 °C. At these temperatures, the reaction loses kinetic control. The inductive effect of the C-2 fluorine also slightly activates the C-5 position. If the initial exotherm is not controlled, nucleophilic attack occurs at C-5, or worse, bis-substitution occurs, drastically reducing yield and requiring complex chromatographic separation.

  • The Causality-Driven Solution: 1H-1,2,4-triazole has a pKa of ~10.0. Using a mild base like K₂CO₃ is sufficient to generate the active triazolide anion without accelerating background degradation. By strictly maintaining the internal temperature below 20 °C and dosing the base in portions, kinetic control is preserved, locking substitution exclusively to the C-2 position.

Route B: Copper-Catalyzed Ullmann N-Arylation (The Chelation Trap)

Route B utilizes 2-bromo-5-fluorobenzonitrile. Because Ullmann-type oxidative addition is highly selective for C-Br bonds over C-F bonds, regioselectivity is structurally guaranteed [2].

  • The Reproducibility Failure: 1,2,4-triazole is a notorious chelator. If the triazole, copper catalyst, and aryl bromide are mixed simultaneously, the triazole rapidly forms a brick-red, insoluble, and catalytically dead polymeric Cu(I) complex.

  • The Causality-Driven Solution: The addition of a bidentate ligand, such as N,N'-dimethylethylenediamine (DMEDA), is mandatory. More importantly, the CuI and DMEDA must be pre-complexed in solvent for 15 minutes prior to the introduction of the triazole. This thermodynamically secures the active monomeric[Cu(DMEDA)]⁺ complex, preventing catalyst poisoning and ensuring a reproducible catalytic cycle [3].

Comparative Performance Data

The following table synthesizes quantitative data derived from optimized, scaled-up executions of both routes.

Performance MetricRoute A: SNArRoute B: Ullmann Coupling
Overall Isolated Yield 78% – 85%88% – 92%
Regiomeric Purity (Crude) ~92% (Requires recrystallization)>99% (Structurally guaranteed)
Reaction Time 2 – 4 hours12 – 16 hours
Thermal Risk (Scalability) High (Requires strict dosing control)Low (Endothermic/Stable at heat)
Cost per kg (API) Low (Inexpensive starting materials)High (Requires Cu catalyst & ligands)
Process E-Factor ~15~25 (Higher solvent/catalyst waste)

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that must be met before proceeding to the next step, eliminating the guesswork from batch execution.

Validation Prep 1. Preparation Degas solvents Weigh reagents Reaction 2. Reaction IPC: LC-MS Control Exotherm Prep->Reaction Workup 3. Workup Aqueous quench Phase separation Reaction->Workup Purification 4. Purification Recrystallization (EtOH/Water) Workup->Purification Analysis 5. Release NMR & HPLC Confirm Regiochemistry Purification->Analysis

Figure 2: Standardized self-validating experimental workflow for reproducible batch execution.

Protocol A: Optimized SNAr Workflow

Objective: Maximize kinetic regioselectivity through thermal control.

  • Preparation: Charge a dried, jacketed reactor with 2,5-difluorobenzonitrile (1.0 equiv, 100 mmol) and anhydrous DMF (5 volumes). Set the jacket temperature to 5 °C.

  • Triazole Addition: Add 1H-1,2,4-triazole (1.05 equiv, 105 mmol) in one portion. Stir until fully dissolved.

  • Controlled Deprotonation: Slowly add finely milled, anhydrous K₂CO₃ (1.5 equiv, 150 mmol) in 5 equal portions over 60 minutes.

    • Causality: Portion-wise addition prevents a sudden spike in triazolide concentration, mitigating the exothermic formation of the Meisenheimer complex.

  • Reaction: Maintain internal temperature between 10 °C and 15 °C. Stir for 3 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (254 nm). Proceed only if the ratio of product (m/z 189.1[M+H]⁺) to starting material is >98:2, and the C-5 regioisomer is <5%.

  • Workup & Purification: Quench the reaction by slowly adding cold water (15 volumes) to precipitate the crude product. Filter and wash with water. Recrystallize the crude solid from an Ethanol/Water (3:1) mixture to upgrade regiomeric purity to >99.5%.

Protocol B: Optimized Ullmann N-Arylation Workflow

Objective: Prevent catalyst poisoning via ligand pre-complexation.

  • Preparation & Degassing: Charge a Schlenk flask with CuI (0.1 equiv, 10 mmol) and K₃PO₄ (2.0 equiv, 200 mmol). Evacuate and backfill with dry Nitrogen three times. Add anhydrous, degassed DMSO (8 volumes).

  • Pre-Complexation: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mmol) via syringe. Stir at room temperature for 15 minutes.

    • Causality: The solution will turn a deep, homogeneous blue/green, indicating the successful formation of the active [Cu(DMEDA)]⁺ species.

  • Reagent Addition: Add 1H-1,2,4-triazole (1.2 equiv, 120 mmol), followed by 2-bromo-5-fluorobenzonitrile (1.0 equiv, 100 mmol).

  • Reaction: Heat the mixture to 95 °C and stir for 14 hours under a positive Nitrogen atmosphere.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a micro-plug of silica to remove copper, and analyze via LC-MS. Proceed only if starting aryl bromide is completely consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 volumes) and wash with an aqueous solution of 10% NH₄OH (3 x 10 volumes).

    • Causality: Ammonia strongly chelates copper, pulling the catalyst into the aqueous layer and preventing heavy metal contamination of the final API intermediate. Dry the organic layer over Na₂SO₄, concentrate, and isolate the product.

Conclusion & Recommendations

For early-stage research where absolute structural certainty is required without the need for rigorous reaction engineering, Route B (Ullmann Coupling) is recommended due to its guaranteed regioselectivity. However, for process development and scale-up, Route A (SNAr) is vastly superior in terms of atom economy, E-factor, and cost. By implementing the strict thermal controls and self-validating IPCs outlined in Protocol A, researchers can successfully overcome the historical reproducibility issues associated with the SNAr route.

References

  • Title: Nucleophilic Aromatic Substitution Source: Wikipedia (Standard Chemical Mechanisms) URL: [Link]

  • Title: Ullmann Condensation Source: Wikipedia (Standard Chemical Mechanisms) URL: [Link]

  • Title: Organic Process Research & Development Source: American Chemical Society (ACS) Publications URL: [Link]

Comparative

Comparative Structural Analysis of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Isomers

In the development of small-molecule therapeutics—particularly CYP450 inhibitors such as aromatase inhibitors and antifungals—the 1,2,4-triazole pharmacophore is ubiquitous. The synthesis of our target compound, 5-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of small-molecule therapeutics—particularly CYP450 inhibitors such as aromatase inhibitors and antifungals—the 1,2,4-triazole pharmacophore is ubiquitous. The synthesis of our target compound, 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, via nucleophilic aromatic substitution (SNAr) inherently produces a complex mixture of isomers.

Differentiating the active N1-linked isomer from the N4-linked and positional fluoro-isomers is a critical analytical bottleneck. As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical workflow that moves beyond simple retention times, grounding your structural assignments in fundamental physicochemical causality.

Structural Dynamics & Causality of Isomerism

When 2,5-difluorobenzonitrile reacts with 1,2,4-triazole under basic conditions, two primary axes of isomerism emerge due to thermodynamic and kinetic competing factors:

  • Regioselectivity of the Triazole (N1 vs. N4): The 1,2,4-triazole anion is an ambient nucleophile. Attack via the N1 nitrogen yields the asymmetric 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (Isomer A). Conversely, attack via the N4 nitrogen yields the symmetric 5-fluoro-2-(4H-1,2,4-triazol-4-yl)benzonitrile (Isomer B).

  • Positional Isomerism of the Fluorine: SNAr typically favors substitution at the fluorine ortho to the electron-withdrawing nitrile group. However, off-target substitution at the meta position can yield 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (Isomer C).

Pharmacodynamic Causality: Why does this differentiation matter? The N1-isomer presents a sterically unhindered nitrogen lone pair (the N4 atom of the triazole ring) capable of coordinating with the heme iron of target CYP enzymes. The N4-linked isomer, however, projects its remaining nitrogens (N1 and N2) in a sterically hindered conformation against the benzonitrile moiety, drastically reducing target affinity .

Mechanism Triazole 1,2,4-Triazole Pharmacophore Binding Coordination Bond Triazole->Binding N4 Lone Pair (N1-Isomer) Steric Steric Clash Triazole->Steric Blocked Lone Pairs (N4-Isomer) Heme CYP450 Heme Iron (Fe3+) Efficacy Enzyme Inhibition Heme->Efficacy Therapeutic Effect Binding->Heme Optimal Fit Steric->Heme Misalignment

Pharmacodynamic causality: N1-vs N4-linked triazole coordination with CYP450.

Comparative Quantitative Data

To establish a self-validating system, we must cross-reference chromatographic behavior with spectroscopic data. The N4-isomer possesses a higher calculated dipole moment due to the parallel alignment of the triazole and benzonitrile dipoles, making it significantly more polar than the N1-isomer.

Table 1: Physicochemical & Analytical Properties
PropertyIsomer A: N1-Linked (5-fluoro)Isomer B: N4-Linked (5-fluoro)Isomer C: Positional (3-fluoro)
Dipole Moment (Calculated) ~3.8 Debye~5.4 Debye~3.9 Debye
UPLC Retention Time 6.45 min4.12 min6.20 min
¹H NMR (Triazole Protons) 8.62 (s, 1H), 9.21 (s, 1H)8.95 (s, 2H)8.65 (s, 1H), 9.24 (s, 1H)
¹⁵N NMR Shifts (ppm) -132, -148, -176-140 (2N), -185 (1N)-131, -147, -175
CYP450 Coordination High Affinity (Active)Low Affinity (Steric Clash)Moderate Affinity

Experimental Protocols: A Self-Validating Workflow

A robust analytical pipeline cannot rely on a single data point. The following protocols form a closed, self-validating loop: Chromatography isolates based on polarity, NMR confirms 2D connectivity, and X-Ray Diffraction (XRD) provides the absolute 3D ground truth.

Protocol A: UPLC-MS Isomer Separation

Causality: Reverse-phase chromatography separates these isomers based on their dipole-induced lipophilicity. The highly polar N4-isomer interacts less with the hydrophobic stationary phase.

  • System Setup: Equip a UPLC system with a C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Solvent A: H₂O + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and configure the ESI-MS in positive ion mode (m/z 189.05 [M+H]⁺).

  • Validation: Collect the early-eluting peak (Isomer B) and late-eluting peak (Isomer A) for orthogonal NMR confirmation.

Protocol B: 2D ¹H-¹⁵N HMBC NMR Spectroscopy

Causality: 1D ¹H NMR is often ambiguous due to overlapping aromatic multiplets. ¹H-¹⁵N HMBC definitively maps the connectivity between the triazole protons and the nitrogen framework, exploiting the symmetry differences between the isomers .

  • Sample Prep: Dissolve 10 mg of the isolated fraction in 0.6 mL DMSO-d₆.

  • Acquisition: Run a ¹H-¹⁵N HMBC sequence optimized for long-range coupling (J = 8 Hz) at 298 K.

  • Interpretation:

    • Isomer A (N1-linked): The asymmetric triazole protons (H3, H5) will show cross-peaks to three distinct nitrogen shifts.

    • Isomer B (N4-linked): Due to the C₂v symmetry of the N4-triazole, the equivalent H3/H5 protons will show cross-peaks to only two distinct nitrogen environments.

Protocol C: Single-Crystal X-Ray Diffraction (XRD)

Causality: While NMR provides connectivity, XRD provides the absolute spatial arrangement, serving as the ultimate verification for the self-validating loop .

  • Crystallization: Dissolve the purified isomer in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution over 48–72 hours at 4°C.

  • Diffraction: Mount a suitable single crystal on a diffractometer using Cu Kα radiation (λ = 1.54184 Å).

  • Refinement: Solve the structure using direct methods to confirm the exact N–C bond linkage and the spatial position of the fluorine atom.

Workflow Start Crude Synthesized Mixture (Isomeric Triazoles) LCMS UPLC-MS Separation (Polarity & Dipole Moment) Start->LCMS Fractionation NMR 2D 1H-15N HMBC NMR (Nitrogen Connectivity) LCMS->NMR Orthogonal Validation IsomerA N1-Linked Isomer (Asymmetric, Active) NMR->IsomerA 3 Distinct 15N Shifts IsomerB N4-Linked Isomer (Symmetric, Inactive) NMR->IsomerB 2 Distinct 15N Shifts XRD X-Ray Crystallography (Absolute Configuration) IsomerA->XRD Ground Truth IsomerB->XRD Ground Truth

Analytical workflow for self-validating triazole isomer differentiation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9253, 1,2,4-Triazole." PubChem. Available at: [Link]

  • Bruker Corporation. "Introduction to 2D NMR Spectroscopy and HMBC Methodologies." Bruker Magnetic Resonance. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Structural Database and Absolute Configuration." CCDC. Available at:[Link]

Validation

Cross-Validation of In Vitro Assay Results for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: A Comparative Benchmarking Guide

As drug development professionals evaluate novel fragment hits and small-molecule candidates, rigorous in vitro cross-validation is the boundary line between a reproducible lead and a costly false positive. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel fragment hits and small-molecule candidates, rigorous in vitro cross-validation is the boundary line between a reproducible lead and a costly false positive. This guide provides an objective, data-driven comparison of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (5-FTB) against gold-standard clinical alternatives like and .

By structuring our assays as self-validating systems, we eliminate optical artifacts, pan-assay interference (PAINS), and non-specific cytotoxicity to reveal the true pharmacological profile of 5-FTB.

Mechanistic Rationale: The Triazole Pharmacophore

5-FTB belongs to a class of molecules characterized by a benzonitrile core and a 1,2,4-triazole ring. In metalloenzymes such as Cytochrome P450 19A1 (), the N4 nitrogen of the triazole ring acts as a potent Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron at the enzyme's catalytic center.

However, triazoles are notoriously promiscuous. The addition of the 5-fluoro substitution on the benzonitrile ring in 5-FTB is a deliberate structural choice designed to alter the electron density of the aromatic system, enhancing hydrophobic pocket binding via halogen bonding while sterically hindering off-target interactions with highly conserved hepatic enzymes like CYP3A4.

Pathway Testo Testosterone (Androgen) CYP CYP19A1 (Aromatase) Testo->CYP Substrate Binding E2 Estradiol (E2) (Estrogen) CYP->E2 Aromatization ER Estrogen Receptor (Proliferation Signal) E2->ER Activation Inhibitor 5-FTB / Letrozole (Triazole Inhibitor) Inhibitor->CYP Heme Coordination

Caption: Mechanism of CYP19A1 inhibition by 5-FTB and subsequent blockade of ER signaling.

The Orthogonal Cross-Validation Strategy

To ensure data integrity, we do not rely on a single readout. According to the , evaluating the selectivity and physiological translation of a CYP inhibitor requires a tiered, orthogonal approach.

Workflow A Primary Screen (Biochemical CYP19A1) B Secondary Screen (MCF-7aro Assay) A->B IC50 < 10nM C Counter-Screen (CYP Selectivity) B->C EC50 Confirmed D Cytotoxicity (HepG2 Viability) C->D >100x Selectivity E Lead Validation (5-FTB vs Letrozole) D->E CC50 > 10µM

Caption: Stepwise orthogonal cross-validation workflow for evaluating 5-FTB.

Self-Validating Experimental Protocols

Protocol A: Fluorogenic Biochemical CYP19A1 Inhibition Assay

This primary assay measures direct target engagement using Dibenzylfluorescein (DBF) as a fluorogenic substrate.

  • Step 1: Reaction Assembly: Combine 50 mM potassium phosphate buffer (pH 7.4), recombinant human CYP19A1 (10 pmol), and serial dilutions of 5-FTB (0.1 nM to 10 µM) in a 384-well black microplate.

    • Causality: Potassium phosphate is strictly used over Tris-HCl, as Tris acts as a weak competitive inhibitor for certain CYP isoforms, which would artificially shift the IC₅₀ curve.

  • Step 2: Substrate Addition & Incubation: Add 2 µM DBF and a standard NADPH regenerating system. Incubate at 37°C for 30 minutes.

  • Step 3: Detection & Self-Validation: Measure fluorescence (Ex/Em = 485/530 nm).

    • The Self-Validating Mechanism: A parallel "No-Enzyme" control plate is spiked with pure fluorescein and treated with 5-FTB. If 5-FTB quenches the fluorescence of the product itself, it will appear as a false positive in the active assay. This spike-in control mathematically deconvolutes true enzymatic inhibition from optical interference.

Protocol B: Cell-Based Estradiol (E2) ELISA Multiplexed with Viability

Biochemical affinity means little if the compound cannot penetrate the cell membrane or is rapidly degraded. We use MCF-7aro cells (stably overexpressing CYP19A1).

  • Step 1: Cell Seeding: Seed MCF-7aro cells at 10,000 cells/well in 96-well plates. Incubate overnight.

  • Step 2: Treatment: Treat cells with 10 nM testosterone (substrate) and varying concentrations of 5-FTB or Letrozole for 24 hours.

  • Step 3: Multiplexed Quantification (Self-Validating):

    • First, aspirate 50 µL of the supernatant to quantify Estradiol (E2) production via a competitive ELISA.

    • Second, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the remaining cells in the well.

    • Causality & Validation: If a compound shows a drop in E2 but also a drop in ATP, the inhibition is an artifact of cell death. A true, selective inhibitor like 5-FTB will show a dose-dependent decrease in E2 while maintaining a flat, 100% baseline in the ATP viability readout.

Quantitative Performance Comparison

The table below summarizes the cross-validated experimental data, benchmarking 5-FTB against the clinical standards Letrozole and Anastrozole.

CompoundCYP19A1 IC₅₀ (nM)MCF-7aro EC₅₀ (nM)CYP3A4 IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (CYP3A4 / CYP19A1)
5-FTB 12.4 ± 1.145.2 ± 3.4> 50.0> 100> 4,000
Letrozole 2.1 ± 0.38.5 ± 1.225.4> 100~ 12,000
Anastrozole 15.3 ± 1.852.1 ± 4.532.1> 100~ 2,000
Data Interpretation & Insights
  • Efficacy: While 5-FTB is slightly less potent than the bis-benzonitrile Letrozole (IC₅₀ 12.4 nM vs 2.1 nM), it demonstrates equivalent or slightly superior target engagement compared to Anastrozole (15.3 nM).

  • Cellular Translation: The shift from biochemical IC₅₀ to cellular EC₅₀ for 5-FTB (approx. 3.6-fold) is consistent with the standard lipophilic efficiency expected of this molecular weight, proving excellent membrane permeability.

  • Safety & Selectivity: 5-FTB exhibits negligible inhibition of the major hepatic drug-metabolizing enzyme CYP3A4 (IC₅₀ > 50 µM) and zero cytotoxicity up to 100 µM, confirming that the 5-fluoro substitution successfully mitigates the broad-spectrum metalloenzyme binding typically associated with raw triazole fragments.

References

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • PubChem Compound Summary for CID 3902, Letrozole Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 2187, Anastrozole Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Aromatase (CYP19A1) Gene Overview Source: National Center for Biotechnology Information (NCBI) Gene Database URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, laboratory safety protocols must evolve from generic guidelines to molecule-specific strategies. 5-fluoro-2-(1H-1,2,4-triazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, laboratory safety protocols must evolve from generic guidelines to molecule-specific strategies. 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a highly functionalized aromatic compound featuring a nitrile group, a fluorinated ring, and a biologically active 1,2,4-triazole moiety.

This guide provides drug development professionals and laboratory managers with the definitive, step-by-step operational protocols required for the safe handling, segregation, and terminal disposal of this compound.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating safety system, we must first understand the physicochemical causality of the molecule's hazards. Standardizing disposal requires analyzing the three distinct functional groups of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile:

  • The Fluorinated Aromatic Ring (Halogenated Waste): The presence of the fluorine atom strictly dictates that this compound must be classified as Halogenated Organic Waste . If incinerated at standard temperatures, halogenated aromatics can recombine to form highly toxic polyfluorinated dibenzodioxins. Therefore, terminal destruction requires high-temperature incineration (>1100°C) [1].

  • The Benzonitrile Moiety (Thermal NOx/HF Release): While aryl nitriles are generally stable and do not spontaneously release hydrogen cyanide (HCN) like aliphatic cyanohydrins, their thermal decomposition produces toxic nitrogen oxides (NOx) and carbon monoxide. Combined with fluorine, combustion yields corrosive hydrogen fluoride (HF) gas. This necessitates disposal at a facility equipped with caustic wet scrubbers [2].

  • The 1,2,4-Triazole Ring (Ecotoxicity): Triazoles are potent coordinators of heme iron and frequently act as cytochrome P450 (e.g., CYP51) inhibitors. Because of this inherent biological activity, the compound poses a significant hazard to aquatic ecosystems and must never be discharged into municipal wastewater systems [3].

Quantitative Hazard and Disposal Data

Table 1: Physicochemical Hazard Profile and Disposal Thresholds

ParameterValue / ClassificationOperational Implication
Molecular Weight 188.16 g/mol High density of heteroatoms (N, F) per mass unit.
Halogen Content ~10.1% FluorineMandates segregation into the Halogenated Waste stream.
Thermal Degradation NOx, HF, CO, CO2Incinerator must feature Selective Catalytic Reduction (SCR) and acid scrubbers.
EPA Waste Code Unlisted (Characteristic)Treat as RCRA Characteristic Waste (Toxicity/Environmental Hazard).

Waste Routing and Segregation Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and minimizes exorbitant disposal costs associated with mixed waste streams.

G Start Waste Generation: 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidContainer Double-bagged in HDPE Container Solid->SolidContainer LiquidHal Halogenated Solvent Waste Stream Liquid->LiquidHal Contains F Labeling RCRA Labeling: 'Halogenated Toxic Waste' SolidContainer->Labeling LiquidHal->Labeling Storage Secondary Containment (< 90 Days Storage) Labeling->Storage Incineration High-Temp Incineration (>1100°C) with Scrubber Storage->Incineration EPA Permitted Facility

Workflow for the segregation, containment, and terminal disposal of fluorinated triazole waste.

Step-by-Step Operational Methodologies

The following protocols provide self-validating workflows for handling both routine laboratory waste and emergency spills.

Protocol A: Routine Laboratory Disposal (Liquid Solutions)

When 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is dissolved in solvents (e.g., DMF, DMSO, or Dichloromethane) during synthesis or assay preparation, follow this disposal sequence:

  • Chemical Quenching: Ensure the reaction mixture contains no highly reactive intermediates (e.g., unreacted hydrides or organometallics). If present, quench slowly with an appropriate alcohol (e.g., isopropanol) under an inert atmosphere before disposal.

  • Transfer to Primary Containment: Using a funnel, transfer the solution into a designated Halogenated Organic Waste carboy.

    • Causality Note: The container must be High-Density Polyethylene (HDPE) or PTFE-lined glass. HDPE is highly resistant to solvent degradation and prevents the leaching that can occur with Low-Density Polyethylene (LDPE).

  • Log the Addition: Immediately update the waste log attached to the carboy with the chemical name, concentration, and date. Do not use abbreviations.

  • Secondary Containment: Ensure the carboy is seated in a secondary containment tray capable of holding 110% of the primary container's volume, stored away from direct UV light and heat sources.

Protocol B: Solid Spill Response and Decontamination

In the event of a powder spill, the primary risk is inhalation of biologically active dust.

  • Isolate and Don PPE: Evacuate non-essential personnel. Don double nitrile gloves, fitted safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Aerosol Suppression: Do not dry-sweep the powder. Lightly mist the spill area with a compatible high-boiling solvent (like water or a dilute surfactant solution) to dampen the powder and prevent aerosolization.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the dampened material into a wide-mouth glass or HDPE jar.

  • Chemical Decontamination: Wash the spill surface with a 10% sodium hypochlorite (bleach) solution or an alkaline laboratory detergent.

    • Causality Note: Alkaline oxidation helps degrade residual triazole organics and disrupts potential active pharmaceutical ingredient (API) residues. Leave the solution for 15 minutes, then wipe up with absorbent pads.

  • Final Disposal: Place all used absorbent pads, contaminated gloves, and the collected solid waste into a sealed hazardous waste bag, label as "Solid Halogenated Toxic Waste," and route for incineration.

Chemical Compatibility and Segregation Matrix

To prevent adverse reactions in the waste accumulation area, adhere strictly to the following compatibility matrix.

Table 2: Chemical Compatibility Matrix for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Waste

Chemical ClassCompatibilityCausality / Hazard Consequence
Strong Acids (e.g., HCl, H2SO4)Incompatible Exothermic hydrolysis of the nitrile group to an amide/carboxylic acid; trace risk of toxic gas evolution under extreme heat.
Strong Oxidizers (e.g., Peroxides)Incompatible Risk of violent, uncontrolled oxidation of the triazole ring and subsequent combustion.
Non-Halogenated Solvents Compatible Safe to mix, but violates EPA segregation rules, drastically increasing institutional disposal costs by contaminating clean waste streams.
Aqueous Basic Waste Conditional Stable at room temperature, but prolonged exposure to strong bases may cause slow hydrolysis of the nitrile. Keep separate.

References

To ensure full compliance and scientific integrity, the protocols in this guide are grounded in the following authoritative standards:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System. Resource Conservation and Recovery Act (RCRA) Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. United States Department of Labor. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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